molecular formula C5H12N2O B1215730 Methylbutylnitrosamine CAS No. 7068-83-9

Methylbutylnitrosamine

Numéro de catalogue: B1215730
Numéro CAS: 7068-83-9
Poids moléculaire: 116.16 g/mol
Clé InChI: PKTSCJXWLVREKX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methylbutylnitrosamine, also known as Methylbutylnitrosamine, is a useful research compound. Its molecular formula is C5H12N2O and its molecular weight is 116.16 g/mol. The purity is usually 95%.
The exact mass of the compound Nitrosomethyl-N-butylamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.20 m. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methylbutylnitrosamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methylbutylnitrosamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-butyl-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-3-4-5-7(2)6-8/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTSCJXWLVREKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20220960
Record name Nitrosomethyl-N-butylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name N-Nitrosomethyl-N-butylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21337
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

193.6 °C
Record name N-NITROSOMETHYL-N-BUTYLAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/864
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Flash Point

32.6 °C
Record name N-NITROSOMETHYL-N-BUTYLAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/864
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Density

1
Record name N-NITROSOMETHYL-N-BUTYLAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/864
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

0.21 [mmHg], 0.6 mmHg
Record name N-Nitrosomethyl-N-butylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21337
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name N-NITROSOMETHYL-N-BUTYLAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/864
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

CAS No.

7068-83-9
Record name N-Methyl-N-nitroso-1-butanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7068-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrosomethyl-n-butylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007068839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrosomethyl-N-butylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name butyl(methyl)nitrosoamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-METHYL-N-NITROSO-1-BUTANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F60APV88QL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-NITROSOMETHYL-N-BUTYLAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/864
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Foundational & Exploratory

"toxicological profile and health hazards of methylbutylnitrosamine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Toxicological Characterization and Hazard Assessment of


-Nitrosomethyl-n-butylamine (MBNA) 

Executive Summary & Nomenclature Disambiguation


-Nitrosomethyl-n-butylamine (MBNA)  is a potent carcinogenic nitrosamine impurity often utilized as a reference standard in toxicological research and pharmaceutical quality control.[1] It belongs to the dialkylnitrosamine class, characterized by its ability to alkylate DNA following metabolic activation.

CRITICAL NOMENCLATURE ALERT: Researchers must distinguish this compound from the similarly abbreviated NMBA (


-Nitroso-

-methyl-4-aminobutyric acid), the specific impurity identified in Losartan and other sartan drug products.[1]
  • This Guide:

    
    -Nitrosomethyl-n-butylamine (CAS: 7068-83-9).[1][2][3][4]
    
  • Sartan Impurity:

    
    -Nitroso-
    
    
    
    -methyl-4-aminobutyric acid (CAS: 61445-55-4).[1]

Confusion between these two entities can lead to critical errors in risk assessment and analytical method development.

Physicochemical Identity

MBNA is a volatile, lipophilic liquid. Its structural simplicity facilitates rapid absorption and distribution, while its asymmetry (methyl vs. butyl group) results in distinct metabolic pathways compared to symmetric nitrosamines like NDMA.

PropertyDataRelevance
Chemical Name

-Methyl-

-nitroso-1-butanamine
Official IUPAC designation
CAS Number 7068-83-9Unique Identifier
Formula

Molecular composition
Molecular Weight 116.16 g/mol Mass spectrometry target
Boiling Point ~180°C (predicted)GC method suitability
Solubility Soluble in organic solvents, lipids; mod. water solubilityBioavailability & Extraction
Appearance Pale yellow liquidVisual identification

Mechanism of Action: Metabolic Bioactivation

MBNA is a pro-carcinogen . It is biologically inert until metabolized by the Cytochrome P450 (CYP) enzyme system. The toxicity is driven by


-hydroxylation, which destabilizes the molecule, leading to the release of highly reactive alkylating agents.
Mechanistic Pathway
  • Enzymatic Attack: CYP2A6 and CYP2E1 facilitate

    
    -hydroxylation at the carbon adjacent to the nitroso nitrogen.[1]
    
  • Regioselectivity: Hydroxylation can occur on the methyl group or the

    
    -carbon of the butyl  chain. Methyl hydroxylation is often kinetically favored but both pathways yield DNA-damaging agents.[1]
    
  • Decomposition: The

    
    -hydroxy intermediate spontaneously decomposes, releasing an aldehyde (formaldehyde or butanal) and an alkyldiazonium ion.
    
  • DNA Alkylation: The diazonium ion degrades into a carbocation, which attacks nucleophilic sites on DNA, primarily the

    
     and 
    
    
    
    positions of guanine.
    
    
    -methylguanine adducts are particularly mutagenic (GC
    
    
    AT transitions).[1]

MBNA_Metabolism MBNA N-Nitrosomethyl-n-butylamine (Pro-carcinogen) CYP CYP450 Activation (CYP2A6, CYP2E1) MBNA->CYP Alpha_OH α-Hydroxylation (Unstable Intermediate) CYP->Alpha_OH Split_Methyl Methyl Hydroxylation Pathway Alpha_OH->Split_Methyl Split_Butyl Butyl Hydroxylation Pathway Alpha_OH->Split_Butyl Diazonium_Bu Butyldiazonium Ion (Electrophile) Split_Methyl->Diazonium_Bu Loss of Formaldehyde Aldehydes Byproducts: Formaldehyde / Butanal Split_Methyl->Aldehydes Diazonium_Me Methyldiazonium Ion (Electrophile) Split_Butyl->Diazonium_Me Loss of Butanal Split_Butyl->Aldehydes DNA_Adduct DNA Alkylation (O6-methylguanine / N7-butylguanine) Diazonium_Bu->DNA_Adduct Diazonium_Me->DNA_Adduct Cancer Carcinogenesis (Esophageal/Bladder) DNA_Adduct->Cancer Mutation Fixation

Figure 1: Metabolic bioactivation pathway of MBNA. The compound requires CYP450-mediated


-hydroxylation to generate the ultimate carcinogenic species.[1]

Toxicological Profile

The toxicological hazards of MBNA are well-documented in rodent models, serving as a basis for its classification as a probable human carcinogen.[1]

Carcinogenicity & Target Organs

MBNA exhibits high organospecificity, which varies by species and route of administration.

  • Esophagus (Rat): The primary target. Oral administration (drinking water or gavage) consistently induces esophageal papillomas and carcinomas. This specificity suggests high CYP expression in the rat esophageal mucosa capable of activating MBNA.

  • Urinary Bladder (Rat/Mouse): A secondary target, particularly when administered subcutaneously.

  • Liver: Hepatocarcinogenicity is observed but is often less dominant than esophageal tumors compared to NDMA.

  • Nasal Cavity & Lungs: Observed in hamsters and mice, respectively.[5][6]

Genotoxicity
  • Ames Test: Positive in Salmonella typhimurium strains (TA100, TA1535) only in the presence of metabolic activation (S9 fraction) . This confirms its status as an indirect-acting mutagen.[1]

  • In Vivo: Induces unscheduled DNA synthesis and DNA strand breaks in hepatocytes and esophageal epithelium.

Acute Toxicity

While carcinogenicity is the chronic concern, acute exposure is toxic.

  • LD50 (Rat, Oral): ~130–200 mg/kg (estimated based on structural analogues like NDBA and general nitrosamine class data).

  • Symptoms: Hepatotoxicity (centrilobular necrosis), hemorrhaging, and respiratory distress.

Regulatory Landscape & Risk Assessment

In the context of pharmaceutical impurities (ICH M7), MBNA is treated as a high-potency mutagenic carcinogen.

Acceptable Intake (AI) Limits

Regulatory agencies (FDA, EMA) apply strict limits based on the "Cohort of Concern."

  • CPCA (Carcinogenic Potency Categorization Approach):

    • MBNA is an

      
      -nitroso-dialkylamine with an 
      
      
      
      -hydrogen on both sides, allowing for robust metabolic activation.[1]
    • Category: Likely Category 1 or 2 (High Potency).

    • Predicted AI: 26.5 ng/day (if classified as Category 1) or 96 ng/day (if Category 2).[7][8]

    • Note: Without a compound-specific toxicology monograph from the FDA, the conservative default for small dialkyl nitrosamines is 26.5 ng/day .[1]

  • Control Strategy: Pharmaceutical manufacturers must control MBNA to levels often below 0.03 ppm (30 ppb) in the drug substance, depending on the maximum daily dose (MDD).

Analytical Methodologies

Detecting MBNA at nanogram levels requires high-sensitivity mass spectrometry.[1] The following protocol outlines a validated workflow compliant with regulatory expectations.

Method Selection
  • GC-MS/MS: Suitable due to MBNA's volatility.[1] Headspace injection is preferred to minimize matrix interference.

  • LC-MS/MS: Preferred for versatility, especially if analyzing multiple nitrosamines (including non-volatiles) simultaneously.

LC-MS/MS Protocol (Recommended)[1][5]
  • Sample Preparation: Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) using coconut charcoal or C18 cartridges.

  • Column: C18 or Biphenyl phase (e.g., 2.1 x 100 mm, 1.9 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.[9]

    • B: 0.1% Formic acid in Methanol.[9][10]

  • Ionization: APCI (Atmospheric Pressure Chemical Ionization) or HESI (Heated Electrospray) in Positive Mode .[7]

  • MRM Transitions:

    • Quantifier:

      
       117.1 
      
      
      
      75.1 (Loss of propyl/propene group).
    • Qualifier:

      
       117.1 
      
      
      
      43.1 (Butyl fragment).
    • Note: Precursor ion

      
       is 117.1.
      

Analytical_Workflow Sample Drug Substance/Product (Dissolved in Water/MeOH) IS Internal Standard Spike (MBNA-d3 or NDMA-d6) Sample->IS Extract Extraction (SPE/LLE) Remove Matrix IS->Extract Conc Concentration (N2 Evaporation) Extract->Conc LC UHPLC Separation (C18 Column, Gradient) Conc->LC MS MS/MS Detection (MRM Mode: 117->75) LC->MS Data Quantitation (Linearity r2 > 0.99) MS->Data

Figure 2: Analytical workflow for the trace quantification of MBNA in pharmaceutical matrices.

Safety & Handling Protocols

MBNA is a Carcinogen, Mutagen, and Acute Toxin .

  • Engineering Controls: All handling must occur within a certified Chemical Fume Hood or Glovebox.

  • PPE: Double nitrile gloves (breakthrough time is short for nitrosamines), safety goggles, and lab coat.

  • Deactivation: Nitrosamines are stable in neutral/alkaline solutions but degrade in strong acid or under UV light.

    • Decontamination Solution: 50% Ethanol + 10% Hydrochloric Acid (Wait 30 mins) OR Strong UV irradiation (254 nm).[7]

  • Waste: Segregate as "Carcinogenic Chemical Waste." Do not mix with oxidizers (risk of exothermic reaction).

References

  • International Agency for Research on Cancer (IARC). (1978).[6] Some N-Nitroso Compounds.[1][2][3][4][11][12][6][9][10][13][14][15] IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans, Vol. 17. Lyon, France.

  • Lijinsky, W., & Reuber, M. D. (1983). Induction of tumors of the esophagus in rats by nitrosomethylalkylamines.[5][13][16] Journal of Cancer Research and Clinical Oncology, 106(3), 171–175.

  • U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (Reference for AI calculation methodologies).

  • Druckrey, H., et al. (1967). Organotrope carcinogene Wirkungen bei 65 verschiedenen N-Nitroso-Verbindungen an BD-Ratten.[1] Zeitschrift für Krebsforschung, 69, 103–201. (The seminal paper on nitrosamine structure-activity relationships). [7]

Sources

Technical Guide: Regulatory Status and Guidelines for Methylbutylnitrosamine (NMBA)

[1]

Executive Summary & Disambiguation

In the context of pharmaceutical trace impurities, "Methylbutylnitrosamine" most frequently refers to N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) , a critical impurity identified in Losartan and other Sartan drug substances.

Critical Regulatory Update (2024-2025): Historically, NMBA was treated with the same stringency as high-potency nitrosamines like NDMA (96 ng/day). However, recent toxicological re-evaluations using the Carcinogenic Potency Categorization Approach (CPCA) have reclassified NMBA. Both the EMA and FDA now recognize NMBA as a Category 4 impurity, raising the Acceptable Intake (AI) limit significantly to 1500 ng/day .

This guide addresses the specific management of NMBA (CAS 61445-55-4), distinguishing it from the simple dialkyl nitrosamine N-nitroso-N-methylbutylamine (CAS 7068-83-9), which remains a high-potency Category 1/2 concern.

Regulatory Landscape and Toxicology[2]

The regulatory framework for NMBA has evolved from a reactive "crisis management" mode (post-Losartan recalls) to a predictive, chemistry-based risk assessment model (ICH M7 / CPCA).

Current Acceptable Intake (AI) Limits

The following table summarizes the harmonized limits as of late 2025.

Regulatory BodyPrevious Limit (Interim)Current Limit (CPCA)CPCA CategoryBasis for Change
EMA (EU) 96 ng/day1500 ng/day Category 4Presence of carboxylic acid group (deactivating feature) reduces carcinogenic potency.[1]
FDA (US) 96 ng/day1500 ng/day Category 4Alignment with CPCA framework (Guidance on NDSRIs).[1]
Health Canada 96 ng/day1500 ng/day Category 4Harmonization with international working groups.[1]
The CPCA Rationale

The shift to 1500 ng/day is based on the Carcinogenic Potency Categorization Approach (CPCA) .[2][3] Unlike NDMA, which is a potent alpha-hydroxylating carcinogen, NMBA contains a carboxylic acid tail.

  • Mechanism: The carboxylic acid group is electron-withdrawing and polar, which facilitates rapid excretion and hinders the metabolic activation required to form DNA adducts.

  • Impact: This reclassification allows manufacturers to avoid unnecessary recalls for trace levels of NMBA that are biologically negligible.

Mechanism of Formation: The "Why"

Understanding the chemistry of formation is the only way to implement a self-validating control strategy. NMBA is not a contaminant from external sources (like water); it is formed in situ during the synthesis of the drug substance.

The N-Methylpyrrolidone (NMP) Pathway

The primary root cause for NMBA in Sartans (e.g., Losartan) is the use of N-methylpyrrolidone (NMP) as a solvent in the presence of nitrosating agents (nitrites).

  • Hydrolysis: Under acidic conditions, the NMP ring opens to form N-methyl-4-aminobutyric acid (MBA).

  • Nitrosation: If sodium nitrite (NaNO2) is used (e.g., for tetrazole ring formation) without adequate quenching, the residual nitrite reacts with MBA to form NMBA.

Mechanistic Visualization

The following diagram illustrates the critical control points in the synthesis pathway.

NMBA_FormationNMPN-Methylpyrrolidone(Solvent)MBAN-methyl-4-aminobutyric acid(Precursor)NMP->MBARing Opening(Hydrolysis)AcidAcidic Conditions(H+)Acid->MBANMBANMBA(Impurity)MBA->NMBANitrosationNitriteNitrite Source(NaNO2)Nitrite->NMBA+ NO+ControlControl Strategy:Use Nitrite Scavengersor Avoid NMP with NitritesControl->NMBAInhibits

Figure 1: Mechanistic pathway of NMBA formation from NMP solvent degradation.[1]

Analytical Methodologies: The "How"

Detecting NMBA requires high sensitivity and specificity, particularly to distinguish it from other matrix components. The FDA and EMA recommend LC-MS/MS or LC-HRMS.

Validated Method: LC-MS/MS (Based on FDA FY19-005-DPA-S)

This protocol is designed to be self-validating by using isotopically labeled internal standards.[1]

Reagents:

  • Standard: NMBA Reference Standard.

  • Internal Standard (IS): NMBA-d3 or NDMA-d6 (if NMBA-d3 is unavailable, though specific IS is preferred).

  • Solvents: Methanol (LC-MS grade), Formic Acid, Water.

Step-by-Step Protocol:

  • Sample Preparation:

    • Weigh 100 mg of Drug Substance (API) or crushed Drug Product.

    • Add 5.0 mL of Extraction Solvent (Methanol:Water 5:95 v/v).

    • Spike with Internal Standard (IS) to a final concentration of 10 ng/mL.

    • Vortex for 2 minutes to ensure dissolution/dispersion.

    • Sonicate for 20 minutes (maintain temp < 30°C to prevent degradation).

    • Centrifuge at 4500 rpm for 15 minutes.

    • Filter supernatant through a 0.22 µm PVDF filter (discard first 1 mL).[1]

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Waters Atlantis T3 or equivalent), 3 µm, 4.6 x 150 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: 5% B (Hold 2 min) -> 95% B (at 10 min) -> Hold -> Re-equilibrate.

  • MS/MS Detection (MRM Mode):

    • Ionization: Electrospray Positive (ESI+).[1]

    • Transition (Quantifier): m/z 147.1 → 87.1 (Loss of nitroso group + water).[1]

    • Transition (Qualifier): m/z 147.1 → 44.1.[1]

    • Limit of Quantitation (LOQ): Must be ≤ 0.03 ppm (relative to API).

Analytical Workflow Diagram

Analytical_WorkflowSampleSample (API/Tablet)ExtractExtraction(MeOH:H2O + IS Spike)Sample->ExtractPrepCentrifuge & Filter(0.22 µm PVDF)Extract->PrepLCLC Separation(C18, Gradient Elution)Prep->LCMSMS/MS Detection(MRM: 147.1 -> 87.1)LC->MSDataData Analysis(Ratio vs Internal Standard)MS->Data

Figure 2: LC-MS/MS analytical workflow for NMBA quantitation.

Control & Mitigation Strategies

To ensure compliance with the 1500 ng/day limit, a control strategy must be integrated into the manufacturing process (Quality by Design).

Risk Assessment (ICH M7)

Manufacturers must perform a risk assessment for any process using:

  • Secondary Amines: (or precursors like NMP).

  • Nitrosating Agents: Nitrites, nitrous acid, or reagents that can degrade to nitrites (e.g., sodium azide).

Mitigation Tactics
  • Solvent Swapping: Replace NMP with solvents that cannot form nitrosamines (e.g., DMSO, sulfolane) if acidic nitrite conditions are unavoidable.

  • Scavengers: Introduce nitrite scavengers (Ascorbic Acid, Tocopherol) during the quenching step to destroy excess nitrite before it reacts with the amine.

  • pH Control: Maintain pH > 7 during aqueous workups involving NMP to prevent ring opening.

Regulatory Submission Data

When submitting to FDA/EMA:

  • If < 10% of AI: No routine testing required (Skip testing).

  • If 10% - 30% of AI: Periodic testing recommended.

  • If > 30% of AI: Routine testing required for every batch.

References

  • US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[4] (2024).[1][2][5] Link

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products: Appendix 1 - Acceptable intakes established for N-nitrosamines. (Rev. 2024).[1][5] Link

  • International Council for Harmonisation (ICH). ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1] (2023).[1][2][3][4][6] Link

  • FDA Laboratory Method. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in ARB Drugs. (FY19-005-DPA-S).[1] Link

  • Fritzsche, M., et al. "NDSRI Risk Assessment: The Carcinogenic Potency Categorization Approach (CPCA)." Journal of Pharmaceutical Sciences, 2024.

Methodological & Application

High-Fidelity Sample Preparation for N-Methyl-N-Butylnitrosamine (MBNA) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: The Analytical Challenge

N-methyl-N-butylnitrosamine (MBNA) (CAS: 7068-83-9) represents a specific challenge within the "Cohort of Concern" defined by ICH M7 and FDA/EMA guidelines. Unlike the highly hydrophilic NDMA or the lipophilic NDBA, MBNA occupies a physicochemical "middle ground" that complicates generic extraction protocols.

Physicochemical Profile & Implications
PropertyValueAnalytical Implication
LogP ~1.41Moderately lipophilic. Extracts well into DCM or MTBE but requires cleanup to remove matrix co-extractables.
Boiling Point ~193°CSemi-volatile. Critical Risk: High potential for analyte loss during nitrogen blow-down or rotary evaporation steps.
Reactivity HighSusceptible to in-situ formation if nitrite and secondary amines are present in the matrix.
The "Artifact Trap"

The most significant failure mode in nitrosamine analysis is in-situ formation (false positives). During sample preparation, acidic conditions required to solubilize the API can inadvertently catalyze the reaction between residual nitrites (from excipients) and secondary amines (from the drug substance), generating MBNA artificially.

Core Directive: Every protocol below incorporates a Nitrite Scavenging Step to ensure data integrity.

Part 2: Strategic Method Selection

Do not apply a "one-size-fits-all" approach. Select the protocol based on your matrix complexity.

MethodSelection cluster_legend Method Logic Start Start: Define Matrix Type Soluble Water Soluble API (Immediate Release) Start->Soluble Insoluble Insoluble/Complex Matrix (Extended Release/Gel) Start->Insoluble Decision Is LOQ < 10 ppb required? Soluble->Decision SPE Protocol B: SPE Cleanup (Solid Phase Extraction) Insoluble->SPE LLE Protocol A: Direct LLE (Liquid-Liquid Extraction) Decision->LLE No (Limit Test) Decision->SPE Yes (Quantification) LLE = High Throughput LLE = High Throughput SPE = High Sensitivity/Cleanliness SPE = High Sensitivity/Cleanliness

Figure 1: Decision tree for selecting the appropriate sample preparation workflow based on matrix solubility and sensitivity requirements.

Part 3: Detailed Experimental Protocols

Protocol A: Direct Liquid-Liquid Extraction (LLE) with Scavenging

Best for: Soluble drug substances (API) and simple formulations. Instrument Platform: LC-MS/MS (APCI or HESI source).

Reagents Required
  • Extraction Solvent: Dichloromethane (DCM) (HPLC Grade).

  • Inhibitor Solution: 1% Sulfamic Acid in water (Freshly prepared).

  • Internal Standard (IS): MBNA-d3 or NDMA-d6 (100 ng/mL in Methanol).

Step-by-Step Workflow
  • Sample Weighing: Weigh 500 mg of pulverized drug product into a 15 mL amber glass centrifuge tube.

    • Why Amber? Nitrosamines are UV-sensitive. Prevent photodegradation.

  • Inhibitor Addition (CRITICAL): Add 2.0 mL of 1% Sulfamic Acid solution. Vortex for 30 seconds.

    • Mechanism:[1][2][3] Sulfamic acid rapidly reacts with free nitrites to form nitrogen gas, eliminating the nitrosating agent before it can react with amines.

  • Internal Standard: Add 50 µL of IS working solution.

  • Extraction: Add 5.0 mL of Dichloromethane (DCM).

  • Agitation: Shake on a mechanical shaker for 20 minutes at room temperature.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes at 5°C.

    • Note: A chilled centrifuge reduces volatility losses.

  • Collection: Transfer the lower organic layer (DCM) to a clean vial.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

    • Caution: Do not evaporate the DCM layer to dryness. MBNA is volatile. Inject the DCM extract directly if the LC method allows, or dilute 1:1 with Mobile Phase A.

Protocol B: Solid Phase Extraction (SPE) for Trace Enrichment

Best for: Complex matrices (polymers, hydrogels) or when ultra-low LOQ (<1 ng/g) is required. Cartridge: HLB (Hydrophilic-Lipophilic Balance) Polymeric, 60mg/3cc.

Step-by-Step Workflow
  • Sample Dissolution:

    • Disperse 200 mg of sample in 5 mL of water containing 1% Sulfamic Acid.

    • Sonicate for 15 minutes.

    • Centrifuge to pellet insoluble excipients. Collect the supernatant.

  • SPE Conditioning:

    • Wash cartridge with 3 mL Methanol.

    • Equilibrate with 3 mL Water.

  • Loading:

    • Load the supernatant onto the cartridge at a slow flow rate (approx. 1 mL/min).

    • Logic: MBNA (LogP 1.4) will retain on the HLB polymer while polar salts and very hydrophilic interferences pass through.

  • Washing:

    • Wash with 3 mL of 5% Methanol in Water.

    • Purpose: Removes highly polar matrix components without eluting the MBNA.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute with 2 x 1.5 mL of Acetonitrile .

  • Controlled Concentration (The Danger Zone):

    • Do NOT blow down to dryness.

    • Concentrate the eluate to exactly 0.5 mL using a gentle stream of Nitrogen at ambient temperature.

    • Self-Validating Step: If recovery of the Internal Standard drops below 80%, the evaporation step is too aggressive.

Part 4: The Mechanism of Artifact Prevention

Understanding why we use specific reagents is crucial for defending the method to regulatory bodies (FDA/EMA).

Mechanism Nitrite Residual Nitrite (NO2-) Acid Acidic Extraction Environment Nitrite->Acid Amine Secondary Amine (Drug/Impurity) Amine->Acid Artifact Artifact MBNA (False Positive) Acid->Artifact Without Inhibitor Safe N2 Gas + Sulfate (Inert Byproducts) Acid->Safe Rapid Reaction Sulfamic Sulfamic Acid (Scavenger) Sulfamic->Acid Intervention

Figure 2: Mechanistic pathway showing how Sulfamic Acid intercepts nitrites to prevent false-positive MBNA formation.

Part 5: Quality Control & Validation Criteria

To ensure "Trustworthiness," every batch must meet these criteria.

ParameterAcceptance CriteriaTroubleshooting Failure
Recovery (Spiked) 80% – 120%If low: Check evaporation loss. If high: Check for matrix enhancement or artifact formation.
IS Recovery 70% – 130%If variable: Matrix suppression in MS source. Switch to APCI source.
Blank Interference < 10% of LOQContaminated solvents or in-situ formation. Replace DCM; fresh Sulfamic Acid.
Linearity (R²) > 0.995Range: 1 ng/mL to 100 ng/mL.
Instrumental Parameters (Reference)

While this note focuses on prep, the detection method is the other half of the equation.

  • System: UHPLC coupled with Triple Quadrupole MS.[4]

  • Column: C18 or Biphenyl (Biphenyl offers better selectivity for nitrosamine isomers).

  • Ionization: APCI (Atmospheric Pressure Chemical Ionization) is preferred over ESI for nitrosamines to reduce ion suppression and improve sensitivity for non-polar species.

References

  • US Pharmacopeia (USP). (2021). General Chapter <1469> Nitrosamine Impurities. USP-NF.[5] Link

  • U.S. Food and Drug Administration (FDA). (2024).[6] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Link

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. Link

  • Schmidtsdorff, S., & Schmidt, A. H. (2019). Simultaneous detection of nitrosamines in sartans by HPLC-APCI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates the necessity of APCI for nitrosamine sensitivity).
  • PubChem. (2023). Compound Summary: N-Methyl-N-butylnitrosamine (CAS 7068-83-9). National Library of Medicine. Link

Sources

"application of methylbutylnitrosamine as a reference standard in analytical chemistry"

Advanced Application Note: -Nitroso- -methylbutylamine (NMBA) as a Reference Standard in Analytical Chemistry[1]

Executive Summary

The detection of nitrosamine impurities in Angiotensin II Receptor Blockers (sartans) precipitated a global regulatory shift, necessitating high-sensitivity methods for trace analysis.[1]



2

This guide provides a rigorous technical framework for using NMBA as a reference standard. It moves beyond basic "recipe" instructions to address the mechanistic challenges of nitrosamine analysis: isomeric separation, ion suppression, and standard stability.

Part 1: The Analyte & Regulatory Context[2][3]

Chemical Identity & Properties

NMBA is a semi-volatile, polar organic compound.[2] Its structural asymmetry (methyl vs. butyl group) presents unique chromatographic challenges compared to symmetrical nitrosamines like NDMA.[2]

PropertySpecification
IUPAC Name

-methyl-

-nitrosobutan-1-amine
Common Abbreviation NMBA
CAS Number 7068-83-9
Molecular Formula

Molecular Weight 116.16 g/mol
Solubility Soluble in Methanol, Acetonitrile, Water
pKa ~0.8 (Conjugate acid) - Note: Remains neutral at typical LC pH
Regulatory Thresholds

Regulatory agencies (FDA, EMA) enforce strict Acceptable Intake (AI) limits.

  • FDA AI Limit: 96 ng/day.[3]

  • Limit Calculation:

    
    
    
  • Example: For Losartan (Max dose 100 mg/day), the limit is 0.96 ppm .[3]

Part 2: Reference Standard Handling & Preparation

CRITICAL WARNING: NMBA is a probable human carcinogen.[2] All handling must occur in a certified chemical fume hood.

Storage and Stability

Nitrosamines are sensitive to UV light (photolytic degradation) and thermal stress.[2]

  • Storage: Store neat standards at -20°C.

  • Container: Amber borosilicate glass vials (Type 1). Never use clear glass without foil wrapping.[2]

  • Thawing: Allow the vial to reach room temperature in a desiccator before opening to prevent condensation, which degrades the standard.

Stock Solution Protocol

Objective: Prepare a stable 1.0 mg/mL Stock Solution.

  • Weighing: Weigh 10.0 mg of NMBA Reference Standard into a 10 mL amber volumetric flask.

    • Expert Insight: Use an anti-static gun on the weighing boat; nitrosamines can be static-prone.[2]

  • Solvent Selection: Dissolve in Methanol (LC-MS Grade) .

    • Why Methanol? Acetonitrile can sometimes contain trace amine impurities that react with environmental nitrites to form artifactual nitrosamines.[2] Methanol is generally safer for stock stability.[2]

  • Mixing: Sonicate for 5 minutes at

    
    .
    
  • Verification: Verify concentration via UV absorbance or check against a second-source standard.

Part 3: Analytical Method Development (LC-MS/MS)

While GC-MS is possible, LC-MS/MS with APCI (Atmospheric Pressure Chemical Ionization) is the "Gold Standard" for sartans.[2] APCI is preferred over ESI (Electrospray Ionization) for nitrosamines because they are small, non-polar to moderately polar molecules that ionize more efficiently via gas-phase chemical reactions, reducing matrix suppression from the heavy salt load of the API.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (100 x 3.0 mm, 1.8 µm) or Waters Atlantis Premier BEH C18 AX.[2]

    • Mechanism:[2][4][5][6][7] The Phenyl-Hexyl phase provides unique

      
      -
      
      
      interactions, offering superior selectivity for separating NMBA from potential positional isomers compared to standard C18.
  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: Methanol (LC-MS Grade).[2][8]

  • Flow Rate: 0.4 - 0.5 mL/min.[3]

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Start
1.0 5 Hold
8.0 95 Ramp
10.0 95 Wash
10.1 5 Re-equilibrate

| 13.0 | 5 | End |[2]

Mass Spectrometry Parameters (APCI+)
  • Source: APCI Positive Mode.

  • Divert Valve: CRITICAL. Divert flow to waste for the first 1.5 min and after 9.0 min.

    • Reasoning: Losartan Potassium is a salt.[2] Sending high concentrations of non-volatile salts into the MS source will cause rapid fouling and signal loss. Only direct flow to MS during the elution window of the nitrosamines.

MRM Transitions (NMBA): | Analyte | Precursor Ion (


NMBA

NMBA

NMBA-d3 (IS)

23

Part 4: Workflow Visualization

The following diagram illustrates the validated workflow for extracting and quantifying NMBA from a drug substance (DS).

NMBA_Workflowcluster_0Sample Preparationcluster_1LC-MS/MS Analysiscluster_2Data ProcessingInputDrug Substance (API)(e.g., Losartan K)WeighWeigh 100 mg APIInput->WeighExtractAdd Internal Standard (d3-NMBA)& Extract with MeOH/WaterWeigh->ExtractCentrifugeCentrifuge & Filter(0.2 µm PVDF)Extract->CentrifugeInjectInject 10-20 µLCentrifuge->InjectSeparationLC Separation(Phenyl-Hexyl Column)Inject->SeparationDivertDivert Valve Logic:Waste -> MS -> WasteSeparation->DivertDetectionAPCI+ Detection(MRM 117.1 -> 75.1)Divert->DetectionRatioCalculate Area Ratio(Analyte / IS)Detection->RatioQuantQuantify vs. Calibration CurveRatio->QuantReportReport Result (ppm)Quant->Report

Caption: Figure 1: End-to-end analytical workflow for NMBA quantification emphasizing the divert valve critical control point to protect the MS source.

Part 5: Validation & Troubleshooting[3]

Self-Validating Protocols

To ensure trustworthiness, the method must include these system suitability tests (SST) before every run:

  • Sensitivity Check: Inject a standard at the Limit of Quantitation (LOQ) (e.g., 0.5 ng/mL). Signal-to-Noise (S/N) must be

    
    .[3]
    
  • Recovery Check: Spike the API matrix with NMBA at the limit level. Acceptable recovery: 80-120%.

    • Failure Mode: If recovery is low (<70%), it indicates matrix suppression .

    • Solution: Increase the dilution factor of the sample or switch to a deuterated internal standard (d3-NMBA) which compensates for ionization efficiency changes.

Troubleshooting Matrix Effects

The "Sartan" matrix is high-salt. If you observe retention time shifting or signal suppression:

TroubleshootingProblemIssue: Low Sensitivityor RT ShiftCheck1Check Divert ValveIs salt entering source?Problem->Check1Check2Check Internal StandardIs IS response stable?Problem->Check2Action1Clean Source/ConeAdjust Valve TimingCheck1->Action1YesAction2Switch IonizationTry APCI if using ESICheck2->Action2NoAction3Modify Mobile PhaseAdd 5mM Ammonium FormateCheck2->Action3Yes, but peak shape poor

Caption: Figure 2: Decision tree for troubleshooting common LC-MS/MS sensitivity issues in high-salt matrices.

Preventing Artifact Formation

Risk: Nitrites in the sample preparation solvents or excipients can react with secondary amines during the extraction process to create NMBA that wasn't originally in the drug.[3]

  • Control: Add Sulfamic Acid (50 mM) to the sample diluent. Sulfamic acid acts as a nitrite scavenger, preventing in-situ nitrosation during analysis.[2]

References

  • US Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs."[2][9] Guidance for Industry, Revision 1, Feb 2021.[2] [Link]

  • European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products."[2][5][6][8] EMA/369136/2020, Jun 2020.[2][3] [Link][2][5][6]

  • FDA Center for Drug Evaluation and Research. "GC/MS Headspace Method for Detection of NDMA in Valsartan Drug Substance." FY19-005-DPA, 2019. [Link]

  • Agilent Technologies. "Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance Using Triple Quadrupole LC/MS." Application Note, 2019. [Link]

"use of methylbutylnitrosamine in toxicology research studies"

Technical Application Note: Modeling Carcinogenesis using -Nitrosomethyl-n-butylamine (BMN)

Executive Summary

This application note details the use of


-Nitrosomethyl-n-butylamine (BMN)

This guide provides a validated framework for handling, dosing, and evaluating BMN-induced tumorigenesis, emphasizing the metabolic activation pathways governed by Cytochrome P450 isozymes (CYP2E1/CYP2B1).

Chemical Profile & Mechanism of Action[1]

Chemical Identity[2][3]
  • IUPAC Name:

    
    -methyl-
    
    
    -nitrosobutan-1-amine
  • Abbreviation: BMN, MBNA, or NMBA (Note: NMBA is frequently used for Nitrosomethylbenzylamine; to avoid fatal experimental error, this document uses BMN ).

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    O
  • Physical State: Pale yellow liquid, volatile.

Mechanism of Bioactivation

BMN is a pro-carcinogen requiring metabolic activation.[1] It belongs to the class of asymmetric dialkylnitrosamines. Its carcinogenicity stems from

The Bifurcated Pathway: Because BMN is asymmetric (one methyl group, one butyl group), hydroxylation can occur on either side, leading to different DNA alkylating agents:

  • Methyl Hydroxylation: Leads to the formation of a butylating agent (butyidiazonium ion).

  • Butyl Hydroxylation: Leads to the formation of a methylating agent (methyldiazonium ion).

Research indicates that CYP2E1 preferentially oxidizes the methyl group (low

CYP2B1



Visualization: Metabolic Activation Pathway

BMN_MetabolismBMNN-Nitrosomethyl-n-butylamine(BMN)CYPCytochrome P450(CYP2E1 / CYP2B1)BMN->CYPMetabolismOH_MeHydroxymethylIntermediateCYP->OH_MeOxidation at MethylOH_BuHydroxybutylIntermediateCYP->OH_BuOxidation at ButylDiaz_BuButyldiazoniumIonOH_Me->Diaz_Bu- CH2OAdduct_BuDNA Butylation(O6-butylguanine)Diaz_Bu->Adduct_BuAlkylationTumorCarcinogenesis(Esophagus/Pharynx)Adduct_Bu->TumorMutationDiaz_MeMethyldiazoniumIonOH_Bu->Diaz_Me- ButyraldehydeAdduct_MeDNA Methylation(O6-methylguanine)Diaz_Me->Adduct_MeAlkylationAdduct_Me->TumorMutation

Figure 1: Bifurcated metabolic activation of BMN leading to DNA alkylation. CYP2E1 favors methyl-group oxidation.

Experimental Protocols

Safety & Handling (Critical)

BMN is a Class 1 Carcinogen .

  • Containment: All weighing and dilution must occur in a certified chemical fume hood or glovebox.

  • PPE: Double nitrile gloves (0.11mm min), Tyvek sleeves, and N95/P100 respiratory protection if outside a hood.

  • Deactivation: Spills and waste must be deactivated using 1N NaOH or strong UV light exposure for >24 hours.

In Vivo Induction Protocol (Rat Model)

This protocol is optimized for inducing Esophageal Squamous Cell Carcinoma (ESCC) and pharyngeal papillomas in F344 or Sprague-Dawley rats.

Method A: Subcutaneous Injection (Preferred for Dose Accuracy)

ParameterSpecificationNotes
Species F344 or Sprague-Dawley RatsMale, 6-7 weeks old at start.[2]
Vehicle Sterile Saline (0.9% NaCl)BMN is water-soluble; prepare fresh weekly.
Dosage 2.5 mg/kg body weightHigh precision required.
Frequency Once weekly
Duration 15 - 20 weeksTumor latency is typically 20-25 weeks.
Route Subcutaneous (s.c.)Nape of the neck.

Step-by-Step Workflow:

  • Acclimatization (Week -2 to 0): House animals in specific pathogen-free (SPF) conditions. Standard diet (AIN-76A preferred to reduce dietary confounders).

  • Preparation (Weekly):

    • Calculate total mass required:

      
      .
      
    • Dissolve BMN in sterile saline to a concentration where injection volume is ~0.1 - 0.2 mL per rat.

    • Example: For a 200g rat, dose is 0.5 mg. If concentration is 2.5 mg/mL, inject 0.2 mL.

  • Administration (Week 0 - 20):

    • Weigh rats weekly to adjust dose.

    • Inject s.c. in the interscapular region. Rotate injection sites slightly to avoid granuloma formation.

  • Observation (Week 20 - 30): Stop dosing. Monitor for signs of dysphagia (difficulty swallowing), weight loss, or cachexia.

  • Termination: Euthanize by CO

    
     asphyxiation.
    
Histopathological Evaluation

Upon harvest, the esophagus must be processed carefully to preserve tumor topology.

  • Excision: Remove the entire esophagus from the pharynx to the stomach.

  • Opening: Open longitudinally. Do not scrape the mucosa.

  • Fixation: Pin flat on corkboard to prevent curling. Fix in 10% neutral buffered formalin for 24 hours.

  • Staining: H&E (Hematoxylin and Eosin).

  • Scoring System:

GradeHistological Features
Hyperplasia Thickened epithelium (>3-4 cell layers), no atypia.
Dysplasia Nuclear atypia, loss of polarity, basal cell hyperplasia.
Papilloma Exophytic growth with fibrovascular core.
Carcinoma (SCC) Invasion through the basement membrane into submucosa/muscularis.

Experimental Workflow Visualization

Protocol_Timelinecluster_monitoringWeekly MonitoringStartAcclimatization(Week -2 to 0)DosingInduction Phase(Week 0 - 20)2.5 mg/kg s.c. WeeklyStart->DosingBaseline WtLatencyLatency Phase(Week 20 - 30)No DosingDosing->LatencyCumulative Dose reachedWeighBody WeightDosing->WeighHarvestTissue Harvest(Week 30)Latency->HarvestSigns of DysphagiaPalpatePalpationLatency->PalpateAnalysisHistopathology &Mutation AnalysisHarvest->AnalysisFixation

Figure 2: Experimental timeline for BMN-induced esophageal carcinogenesis.

Troubleshooting & Validation

Self-Validating the Model

To ensure the protocol is working before the 30-week endpoint, researchers can use sentinel animals :

  • Week 12 Check: Sacrifice n=2 animals.

  • Success Indicator: Esophageal mucosa should show gross thickening and microscopic hyperplasia/dysplasia. If mucosa is normal, re-verify BMN purity and dosage calculation.

Common Pitfalls
  • Confusion with NMBA (Benzyl): Ensure CAS 7068-83-9 is used. The Benzyl variant is more potent for esophagus; the Butyl variant (BMN) is useful for comparing alkyl chain length effects on CYP specificity.

  • Vehicle Stability: Nitrosamines can degrade. Always use fresh saline/water solutions. Do not store diluted aliquots for >1 week.

  • Liver Toxicity: If rats die early (<10 weeks) with jaundice, the dose is too high or the injection was intraperitoneal (i.p.) rather than subcutaneous (s.c.), causing first-pass hepatic necrosis.

References

  • Druckrey, H., Preussmann, R., Ivankovic, S., & Schmähl, D. (1967). Organotropic carcinogenic effects of 65 different N-nitroso-compounds in BD rats.[3] Zeitschrift für Krebsforschung, 69(2), 103-201.[3]

  • Bellec, G., et al. (1996). Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes. Carcinogenesis, 17(12), 2609–2615.

  • Shu, L., & Hollenberg, P. F. (1997). Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-, N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine. Carcinogenesis, 18(4), 801–810.

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1978). Some N-nitroso compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 17.

Technical Guide: Safe Handling and Chemical Deactivation of N-Nitrosomethylbutylamine (MBNA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Assessment

N-Nitrosomethylbutylamine (MBNA) is a potent unsymmetrical nitrosamine used primarily in cancer research to induce esophageal and bladder carcinomas. Unlike general laboratory reagents, MBNA requires a Biosafety Level 2 (BSL-2) equivalent containment strategy due to its high carcinogenicity (IARC Group 2B/2A context) and volatility.

Critical Hazard Mechanism: The danger of MBNA lies in its metabolic activation. It is not a direct-acting carcinogen; it requires metabolic activation via Cytochrome P450 enzymes (specifically CYP2E1 and CYP2A6). This produces unstable


-hydroxy nitrosamines, which spontaneously decompose into alkyldiazonium ions—ultimate carcinogens that alkylate DNA guanine residues (e.g., 

-methylguanine).
Metabolic Activation Pathway

The following diagram illustrates why containment is critical: preventing the initial exposure that triggers this biological cascade.

MBNA_Metabolism MBNA MBNA (Pro-Carcinogen) CYP CYP450 Activation (Liver/Esophagus) MBNA->CYP Oxidation Hydroxyl α-Hydroxy-MBNA (Unstable) CYP->Hydroxyl α-Hydroxylation Diazonium Alkyldiazonium Ion (Electrophile) Hydroxyl->Diazonium Spontaneous Decomposition DNA DNA Adducts (O6-MeG) Diazonium->DNA Alkylation Cancer Mutagenesis & Carcinogenesis DNA->Cancer Replication Error

Figure 1: Mechanism of Action. MBNA requires metabolic activation to form DNA-alkylating agents.

Physicochemical Profile & Engineering Controls

Data Summary Table
PropertyValueOperational Implication
CAS Number 7068-83-9Use for inventory tracking and waste labeling.
Physical State Pale yellow liquidHard to detect visually in small spills.
Boiling Point ~193.6°CLow volatility but sufficient vapor pressure to require a hood.
Solubility Soluble in organics, lipidsReadily penetrates skin and standard rubber gloves.
Stability Light SensitiveStore in amber vials; wrap containers in foil.
Incompatibility Strong Oxidizers, Reducing AgentsDo NOT use Bleach (Hypochlorite) for cleanup.
Engineering Controls (Barrier Strategy)
  • Primary Containment: All handling of neat (pure) MBNA must occur in a Class II, Type B2 Biosafety Cabinet (total exhaust) or a chemical fume hood with a face velocity >100 fpm. Recirculating hoods are prohibited.

  • Surface Protection: Work surfaces must be covered with plastic-backed absorbent pads (e.g., Benchkote).

  • Decontamination Station: A "dirty" zone must be established inside the hood containing a vessel of Deactivation Solution (see Section 5) for immediate immersion of contaminated tips and pipettes.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves provide insufficient protection against nitrosamines due to the compound's lipophilic nature.

  • Handling Dilute Solutions (<10 mM):

    • Gloves: Double-gloving is mandatory.

      • Inner: Nitrile (4 mil).

      • Outer: Nitrile (minimum 5 mil) or Neoprene.

      • Protocol: Change outer gloves every 15 minutes or immediately upon splash.

  • Handling Neat (Pure) MBNA:

    • Gloves: Silver Shield® (EVOH/PE laminate) or Viton® gloves are required. Nitrosamines can permeate nitrile in minutes.

    • Body: Tyvek lab coat (disposable) with elastic cuffs.

    • Respiratory: If work is strictly within a certified hood, respirators are not standard. If spill risk exists outside the hood, use a full-face respirator with P100/OV cartridges.

Operational Handling Protocol

A. Preparation of Stock Solutions

Objective: Dissolve neat MBNA into a solvent (DMSO or Methanol) to create a working stock, minimizing vapor exposure.

  • Pre-Check: Verify hood airflow and prepare a waste container with a small amount of deactivation solution (Section 5) inside the hood.

  • Vial Opening: If the manufacturer ships MBNA in a septum vial, use a gas-tight syringe to withdraw the liquid rather than uncapping, to prevent vapor release.

  • Weighing (The "Difference" Method):

    • Never weigh neat MBNA on an open balance bench.

    • Tare a vial containing solvent in the hood.

    • Add MBNA to the vial inside the hood.

    • Seal tightly, decontaminate the exterior with a solvent wipe (dispose of wipe as hazardous), and weigh the sealed vial.

  • Storage: Store stocks at -20°C in a dedicated "Carcinogen" box. Secondary containment is mandatory.

B. Experimental Usage
  • Use positive-displacement pipettes if possible to prevent aerosol formation.

  • All plasticware (tips, tubes) contacting MBNA is considered acutely hazardous waste . Do not rinse; dispose of directly into solid hazardous waste double-bags.

Deactivation and Disposal Protocols

Crucial Warning: Do not use Sodium Hypochlorite (Bleach). Bleach can oxidize nitrosamines into nitramines or, under acidic conditions, reform the nitrosating agents.

Method A: Chemical Deactivation (Surface & Glassware)

Reference: Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Chemistry: Denitrosation using Hydrobromic Acid (HBr) in Glacial Acetic Acid.[1] This cleaves the N-NO bond, producing NO gas and the corresponding amine.

Reagents:

  • Hydrobromic acid (48%)

  • Glacial Acetic Acid[1]

Protocol:

  • Preparation: In the fume hood, prepare a mixture of 1 part HBr (48%) and 5 parts Glacial Acetic Acid.

  • Application:

    • For Glassware: Immerse items fully.

    • For Spills: Cover the spill with the mixture (use caution: exothermic).

  • Reaction Time: Allow to stand for at least 2 hours .

    • Note: This reaction generates Nitrosyl Bromide and NO gas (toxic). The hood must remain on.

  • Neutralization:

    • Carefully dilute with water (slowly, to prevent splashing).

    • Neutralize with Sodium Carbonate (soda ash) until pH 7.

  • Disposal: The resulting solution usually contains the secondary amine (N-methylbutylamine) and inorganic salts. While the carcinogen is destroyed, the amine may still be toxic.[1] Dispose of the neutralized liquid as Non-Halogenated Organic Solvent Waste (do not pour down the drain).

Method B: Commercial Incineration (Bulk Waste)

For stock solutions, unused neat compound, or highly contaminated solids, chemical deactivation in the lab is discouraged due to the risk of incomplete reaction.

  • Segregation: Label waste container clearly: "HIGH HAZARD: CONTAINS N-NITROSOMETHYLBUTYLAMINE. CARCINOGEN."

  • Stream: Direct to high-temperature incineration (>1000°C) with flue gas scrubbing (to capture NOx).

Waste Decision Tree

Disposal_Tree Start Waste Generated Type Waste Type? Start->Type Liquid Liquid Waste Type->Liquid Solid Solid Waste (Gloves, Tips) Type->Solid Glass Contaminated Glassware Type->Glass Conc Concentration? Liquid->Conc Action2 Double Bag (Incineration) Solid->Action2 Action3 Deactivate: HBr + Acetic Acid Glass->Action3 Bulk Bulk/Stock (>10 mL) Conc->Bulk Trace Trace/Residue Conc->Trace Action1 Segregate & Label for Incineration Bulk->Action1 Trace->Action3 Action4 Rinse into Waste, Wash Glassware Action3->Action4

Figure 2: Decision Matrix for MBNA Disposal.

Emergency Response

Accidental Spill (Outside Hood)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don full-face respirator (P100/OV), Silver Shield gloves, and Tyvek suit.

  • Contain: Dike the spill with sand or vermiculite.[2] Do not use paper towels (increases surface area for evaporation).

  • Deactivate: Apply the HBr/Acetic Acid mixture to the absorbent material.

  • Collect: Scoop material into a wide-mouth jar. Label as hazardous waste.[2][3]

  • Ventilate: Allow 10-15 air changes before re-entry without respiratory protection.

Exposure First Aid[4]
  • Skin: Wash with soap and water for 15 minutes. Do not use ethanol (increases skin permeability).

  • Eyes: Flush for 15 minutes.[3]

  • Inhalation: Move to fresh air. Medical surveillance is required for any confirmed exposure due to latency of carcinogenic effects.

References

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
  • International Agency for Research on Cancer (IARC). (1978).[4] Some N-Nitroso Compounds. IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans, Vol. 17.

  • Sigma-Aldrich. (2023). Safety Data Sheet: N-Nitroso-N-methylbutylamine. CAS 7068-83-9.[5][6]

  • Occupational Safety and Health Administration (OSHA). N-Nitrosamines Standard 1910.1003. (Regulates handling of specific nitrosamines; principles apply to MBNA).

  • European Chemicals Agency (ECHA). Registration Dossier: N-Nitroso-N-methylbutylamine.

Sources

Application Note: Development of High-Throughput Immunoassays for Methylbutylnitrosamine (NMBA) Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The detection of


-nitroso-

-methylbutylamine (NMBA) and related nitrosamine impurities in pharmaceutical products has become a critical regulatory requirement following the "sartan" and metformin recalls. While LC-MS/MS remains the confirmatory gold standard, its low throughput and high capital cost create a bottleneck for large-scale raw material screening.

This Application Note details the development of a Competitive Enzyme-Linked Immunosorbent Assay (cELISA) for NMBA. Unlike direct sandwich assays used for large proteins, small molecules like NMBA (<200 Da) require a competitive format. This guide focuses on the most challenging aspect of the development: Hapten Engineering —transforming a non-immunogenic small molecule into a robust immunogen—and provides a self-validating protocol for HTS implementation.

Regulatory Context & Challenge

The FDA and EMA have established Acceptable Intake (AI) limits for nitrosamines, often as low as 26.5 ng/day or 96 ng/day depending on the specific compound's potency.

  • The Challenge: NMBA is a small, uncharged, volatile molecule. It does not elicit an immune response on its own.

  • The Solution: We must synthesize a functionalized analog (hapten) that mimics the NMBA structure but contains a "handle" (linker) for attachment to a carrier protein (BSA or KLH).

Phase 1: Immunogen Engineering (Hapten Design)

The specificity of the assay is entirely dependent on the hapten design. For NMBA (


-nitroso-

-methylbutylamine), the epitope of interest is the N-nitroso group attached to the asymmetric methyl/butyl amine.
Chemical Logic

Direct attachment to the Nitroso group destroys the epitope. Therefore, we must attach the linker to the butyl chain .

  • Target Hapten: 4-(N-methyl-N-nitrosoamino)butyric acid.

  • Rationale: This molecule preserves the

    
    -nitroso-
    
    
    
    -methyl moiety (the recognition site) while providing a carboxylic acid tail to serve as the linker for conjugation.
Protocol: Hapten Synthesis & Conjugation

Objective: Create the Immunogen (NMBA-KLH) for immunization and Coating Antigen (NMBA-BSA) for the assay.

Reagents:

  • 4-(methylamino)butyric acid (Precursor)

  • Sodium Nitrite (

    
    )
    
  • Hydrochloric Acid (

    
    )
    
  • Carrier Proteins: Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA)

  • Crosslinker: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) / NHS (N-hydroxysuccinimide)

Step-by-Step Synthesis:

  • Nitrosation (Hapten Formation):

    • Dissolve 10 mmol of 4-(methylamino)butyric acid in 10 mL of ice-cold 1M HCl.

    • Dropwise add 12 mmol

      
       (dissolved in water) while maintaining temperature < 4°C.
      
    • Stir for 1 hour at 4°C, then extract with ethyl acetate.

    • Evaporate solvent to obtain 4-(N-methyl-N-nitrosoamino)butyric acid (The Hapten).

    • Validation: Confirm structure via NMR or Mass Spec (Target m/z approx 146.1).

  • Conjugation (Active Ester Method):

    • Dissolve the Hapten in dry DMF. Add 1.5 equivalents of EDC and NHS. React for 2 hours to form the NHS-ester (activated hapten).

    • Dissolve Carrier Protein (KLH for mice immunization; BSA for plate coating) in Carbonate Buffer (pH 9.0).

    • Add the activated hapten solution dropwise to the protein solution.

    • Incubate overnight at 4°C.

    • Purification: Dialyze against PBS (pH 7.4) for 48 hours to remove free hapten.

Visualization: Hapten Engineering Workflow

HaptenDesign Precursor Precursor: 4-(methylamino)butyric acid Nitrosation Nitrosation (NaNO2 / HCl) Precursor->Nitrosation Hapten Hapten: 4-(N-methyl-N-nitrosoamino) butyric acid Nitrosation->Hapten Epitope Creation Activation Activation (EDC / NHS) Hapten->Activation ActiveEster Activated Hapten (NHS-Ester) Activation->ActiveEster Conjugation Conjugation (Carrier Protein) ActiveEster->Conjugation Immunogen Final Immunogen (NMBA-KLH) Conjugation->Immunogen Covalent Link

Figure 1: Chemical synthesis pathway for transforming the non-immunogenic NMBA precursor into a robust immunogen.

Phase 2: HTS Competitive ELISA Protocol

Principle: This is a competitive assay. The plate is coated with NMBA-BSA. The antibody (Anti-NMBA) is added along with the sample.

  • If the sample contains NMBA: It binds the antibody in solution. The antibody cannot bind to the plate. Result: Low Signal.

  • If the sample is clean: The antibody binds to the plate. Result: High Signal.

Reagents & Equipment
  • Microplates: 96-well high-binding polystyrene plates (e.g., Corning Costar).

  • Coating Buffer: 50 mM Carbonate/Bicarbonate, pH 9.6.

  • Blocking Buffer: PBS + 1% BSA + 5% Sucrose (Sucrose preserves the plate for long-term storage).

  • Wash Buffer: PBS + 0.05% Tween-20 (PBST).[1]

  • Detection: TMB Substrate & Stop Solution (1M

    
    ).
    
Step-by-Step Procedure
StepActionCritical Parameter (Why?)
1. Coating Add 100 µL/well of NMBA-BSA (0.5 - 2.0 µg/mL) in Coating Buffer. Incubate Overnight at 4°C.Establishes the solid-phase competitor.
2. Blocking Wash 3x.[1][2] Add 200 µL Blocking Buffer.[1] Incubate 2h at RT.Prevents non-specific binding of the antibody to the plastic.
3. Sample Prep Dilute drug substance samples in PBS or 10% Methanol/PBS.High organic solvent (>10%) can denature antibodies.
4. Competition Simultaneous Addition: Add 50 µL of Sample/Standard + 50 µL of Anti-NMBA Antibody . Incubate 1h at 37°C.The core step. Free NMBA competes with immobilized NMBA for the antibody.
5. Washing Wash plate 5x with PBST.Removes antibody bound to free NMBA (in solution).
6. Secondary Add 100 µL HRP-conjugated Goat Anti-Mouse IgG. Incubate 45 min at 37°C.Detects the antibody adhering to the plate.
7. Detection Wash 5x. Add 100 µL TMB Substrate. Incubate 15 min in dark. Stop with 50 µL

.
Blue turns Yellow. OD measured at 450 nm.
Visualization: Assay Logic & Workflow

ELISA_Workflow cluster_0 Assay Principle (Competitive) HighNMBA High NMBA in Sample (Contaminated) Ab_Bind_Sol Antibody binds NMBA in solution HighNMBA->Ab_Bind_Sol No_Plate_Bind No Antibody left to bind Plate Ab_Bind_Sol->No_Plate_Bind LowSignal LOW OD Signal (Positive Result) No_Plate_Bind->LowSignal LowNMBA No NMBA in Sample (Clean) Ab_Bind_Plate Antibody binds Coated Antigen LowNMBA->Ab_Bind_Plate HighSignal HIGH OD Signal (Negative Result) Ab_Bind_Plate->HighSignal

Figure 2: Logical flow of the Competitive ELISA. Note the inverse relationship between analyte concentration and signal intensity.

Validation & Data Analysis

Curve Fitting

Data must be analyzed using a 4-Parameter Logistic (4PL) regression.

  • 
    :  Maximum Absorbance (Zero Standard).
    
  • 
    :  Concentration inhibiting 50% of binding (Measure of Sensitivity).
    
  • LOD (Limit of Detection): Calculated as

    
    .
    
Cross-Reactivity (CR)

Nitrosamines are structurally similar. You must validate that your antibody is specific to NMBA and does not falsely flag NDMA or NDEA.

  • Calculation:

    
    
    

Typical Specificity Requirements:

CompoundStructureAcceptable CR (%)
NMBA (Target)Methyl-Butyl-NO100%
NDMA Dimethyl-NO< 5%
NDEA Diethyl-NO< 5%
NDBA Dibutyl-NO< 10%
Matrix Tolerance

Pharmaceutical samples often require solubilization in DMSO or Methanol.

  • Protocol: Spike NMBA into PBS containing 5%, 10%, and 20% Methanol.

  • Acceptance: The

    
     shift should be < 20% compared to pure buffer. Most monoclonal antibodies tolerate up to 10% Methanol.
    

References

  • U.S. Food and Drug Administration (FDA). (2024).[3][4][5] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[3][4][6][7][8][9] Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol.[1][2][10][11] Retrieved from [Link]

  • Bercu, J., et al. (2023). Acceptable Intakes (AIs) for 11 Small molecule N-nitrosamines (NAs). Regulatory Toxicology and Pharmacology. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Nitrosomethyl-n-butylamine (NMBA) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Operator: Senior Application Scientist Dr. Aris Topic: Troubleshooting Synthesis Failures & Optimization Safety Level: CRITICAL (Carcinogen Class 1B)

Safety & Compliance Warning (Read First)

STOP. Before reviewing the troubleshooting protocols, verify your facility's compliance with handling high-potency carcinogens . N-Nitrosomethyl-n-butylamine (NMBA) is a potent esophageal and bladder carcinogen.

  • Engineering Controls: All synthesis and handling must occur within a certified chemical fume hood or glovebox.

  • PPE: Double-gloving is mandatory. Silver Shield (4H) or Butyl Rubber gloves are required; standard nitrile gloves provide insufficient permeation resistance against nitrosamines.

  • Deactivation: Keep a quenching solution (e.g., 50% NaOH or strong oxidant like KMnO₄ in H₂SO₄) immediately accessible for spills.

Reaction Logic & Mechanism

To troubleshoot effectively, you must understand the competing kinetics of the nitrosation reaction. The synthesis generally involves the reaction of N-methylbutylamine (secondary amine) with nitrous acid (generated in situ from Sodium Nitrite and acid).

The "Goldilocks" pH Window

The reaction rate is defined by the equation:


.
  • If pH < 2: The amine is fully protonated (

    
    ) and cannot act as a nucleophile. Reaction stops. 
    
  • If pH > 5: Nitrous acid (

    
    ) concentration drops as it dissociates into nitrite (
    
    
    
    ). Reaction stops.
  • Optimal pH: 3.0 – 4.0 . This maintains enough free amine nucleophiles while maximizing the concentration of the nitrosating agent (

    
     or 
    
    
    
    ).
Workflow Visualization

The following diagram outlines the standard synthesis pathway and critical control points.

NMBA_Synthesis Start Start: N-methylbutylamine Acid Add Acid (HCl/AcOH) Target pH 3.0-4.0 Start->Acid Protonation Equilibrium NaNO2 Add NaNO2 (aq) Dropwise @ 0-5°C Acid->NaNO2 Temp Control Critical Intermediate Formation of Nitrosonium Ion (NO+) NaNO2->Intermediate In situ generation Reaction Nucleophilic Attack (R2NH + NO+) Intermediate->Reaction Quench Quench Excess Nitrite (Urea/Sulfamic Acid) Reaction->Quench Complete Conversion? Workup Extraction (DCM/Et2O) & Wash (NaHCO3) Quench->Workup Product Product: NMBA (Yellow Oil) Workup->Product

Figure 1: Critical Control Points in NMBA Synthesis. Note the temperature and pH dependencies at the acidification and addition steps.

Troubleshooting Guide (Q&A Format)

Ticket #101: "My yield is consistently low (<40%). What is killing the reaction?"

Diagnosis: Low yield in nitrosation is almost always a result of pH drift or thermal instability .

Solution Protocol:

  • Check the pH Monitoring: Are you checking pH during the addition of NaNO₂? The addition of sodium nitrite (a weak base) will raise the pH. If it rises above 5.0, the reaction stalls.

    • Fix: Use an internal buffer (Acetate buffer pH 4.0) or actively dose acid to maintain pH 3.0–4.0.

  • Temperature Control: Nitrous acid is unstable.[1] If your reaction exotherms above 10°C during addition, the active nitrosating species decomposes to NO/NO₂ gases (brown fumes) before reacting with the amine.

    • Fix: Maintain internal temperature at 0–5°C during addition. Allow to warm to Room Temp (RT) only after addition is complete.

  • Stoichiometry: Ensure a slight excess of NaNO₂ (1.2 – 1.5 equivalents).

Ticket #102: "The product layer is dark orange/brown instead of yellow. Is it pure?"

Diagnosis: Dark coloration suggests oxidation or the presence of iodine/radical species (if HI or iodide catalysts were used), or decomposition of impurities.

Solution Protocol:

  • Starting Material Check: Verify the purity of your N-methylbutylamine. If it contains primary amine impurities (n-butylamine or methylamine), these form unstable diazonium salts that decompose into tars and alcohols, darkening the mixture.

  • Wash Step: Perform a wash with 10% Sodium Thiosulfate (if iodine suspected) or simply ensure a thorough wash with 1M HCl (to remove unreacted amine) followed by Saturated NaHCO₃ (to remove acid).

  • Distillation: NMBA can be purified by vacuum distillation.

    • Warning: Do not overheat.[2][3] Nitrosamines can decompose explosively at high temperatures. Use high vacuum (<5 mmHg) to keep the bath temperature below 60°C.

Ticket #103: "I see gas evolution during the reaction. Is this normal?"

Diagnosis: NO. Pure secondary amine nitrosation should not generate significant gas. Gas evolution indicates:

  • Decomposition of Nitrous Acid: Brown fumes (NOx) indicate the temperature is too high or acid is too concentrated.

  • Primary Amine Contamination: Nitrogen gas (

    
    ) bubbles indicate the deamination of primary amine impurities.
    

Solution Protocol:

  • Immediate Action: Cool the reaction vessel immediately.

  • Reagent Check: Analyze your amine precursor by GC-MS. If primary amines are present, purify the precursor before attempting nitrosation again.

Ticket #104: "How do I safely destroy the excess nitrite and waste?"

Diagnosis: Unreacted nitrite can cause issues during workup (formation of NOx gases) and poses an environmental hazard.

Solution Protocol:

  • Quenching: Add solid Urea or Sulfamic Acid to the reaction mixture before extraction.

    • Mechanism:[1][4][5][6][7][8][9] Urea reacts with HNO₂ to form innocuous

      
      , 
      
      
      
      , and water.
    • Endpoint: Starch-iodide paper should no longer turn blue.

  • Waste Disposal: All aqueous waste must be treated as hazardous. Do not mix with organic waste containing amines (risk of forming more nitrosamines).

Optimization Data Summary

Use this table to audit your current protocol parameters.

VariableOptimal RangeFailure Consequence
Stoichiometry 1.0 Amine : 1.2-1.5 NaNO₂< 1.2: Incomplete conversion.> 2.0: Difficult quenching, NOx fumes.
Temperature 0–5°C (Addition)20–25°C (Stirring)> 10°C (Add): HNO₂ decomp (Low Yield).< 0°C (Stir): Reaction kinetics too slow.
pH 3.0 – 4.0< 2.0: Amine protonated (No Rxn).> 5.0: No Nitrous Acid generated.
Reaction Time 2 – 12 Hours< 2h: Incomplete.> 24h: Degradation/Tars.
Solvent Water or Water/AcOHOrganic solvents (DCM) can be used in biphasic systems but require phase transfer catalysts.

Advanced Troubleshooting Logic (Decision Tree)

Use this logic flow to diagnose "No Reaction" vs "Impure Product" scenarios.

Troubleshooting_Tree Start Problem Detected Yield Issue: Low Yield Start->Yield Purity Issue: Impurity/Color Start->Purity CheckpH Check pH during addition. Is it < 2 or > 5? Yield->CheckpH CheckStart Analyze Precursor. Primary amine present? Purity->CheckStart CheckTemp Check Temp. Was it > 10°C? CheckpH->CheckTemp No (pH is fine) AdjustBuffer Fix: Use Acetate Buffer or slow acid addition CheckpH->AdjustBuffer Yes CoolDown Fix: Improve Ice Bath or Slower Addition CheckTemp->CoolDown Yes PurifyStart Fix: Distill Amine or Change Vendor CheckStart->PurifyStart Yes

Figure 2: Diagnostic Decision Tree for common NMBA synthesis failures.

References

  • Mechanism of N-Nitrosation: Mirvish, S. S. (1975). Formation of N-nitroso compounds: Chemistry, Kinetics, and In Vivo Occurrence.[10] Toxicology and Applied Pharmacology. Link

  • Synthesis Optimization: Zolfigol, M. A., et al. (2001).[11] A Practical and Efficient N-Nitrosation of Secondary Amines. Journal of Organic Chemistry. Link

  • Safety & Handling: Occupational Safety and Health Administration (OSHA). N-Nitrosomethyl-n-butylamine Hazard Data.Link

  • Impurity Profiling: Szekely, G., et al. (2021). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews. Link

  • Alternative Reagents: Zhang, J., et al. (2013).[11] Synthesis of N-Nitrosamines from Amines and Nitromethane. Journal of Organic Chemistry. Link

Sources

"improving extraction efficiency of methylbutylnitrosamine from complex matrices"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitrosamine Impurity Analysis Subject: Optimization of N-nitroso-N-methylbutylamine (MBNA) Extraction Ticket ID: #NITRO-EXT-402 Status: Open Assigned Specialist: Senior Application Scientist, Trace Analysis Division

Introduction: The Precision Imperative

Welcome to the Advanced Technical Support Center. You are likely here because you are facing inconsistent recoveries or matrix suppression when analyzing N-nitroso-N-methylbutylamine (MBNA) .

Critical Distinction: Do not confuse MBNA (CAS: 7068-83-9, a dialkyl nitrosamine) with NMBA (N-Nitroso-N-methyl-4-aminobutyric acid, a specific impurity in sartans). MBNA is a volatile, lipophilic liquid (LogP ~1.4), whereas NMBA is a non-volatile carboxylic acid.[1] This guide focuses strictly on the extraction of the volatile MBNA .[1]

This guide abandons generic advice. Instead, we treat your extraction workflow as a system of chemical logic. Below are the protocols, decision pathways, and troubleshooting steps required to achieve regulatory-grade efficiency (LOD < 26.5 ng/day limits).

Module 1: Method Selection Strategy

Before touching a solvent, you must align your extraction physics with the matrix reality.[1] MBNA occupies a "middle ground" in polarity—it is not as hydrophilic as NDMA, nor as lipophilic as NDBA.[1]

Decision Matrix: Selecting the Right Workflow

Use the following logic flow to determine your starting protocol.

MethodSelection Start Start: Define Matrix Solid Solid Matrix (Tablets/Capsules) Start->Solid Liquid Liquid Matrix (Biofluids/Water) Start->Liquid Solubility Is API Water Soluble? Solid->Solubility SPE Solid Phase Extraction (Polymeric HLB) Liquid->SPE High Sensitivity (<1 ppb) SLE Supported Liquid Extraction (Diatomaceous Earth) Liquid->SLE Viscous/Dirty Direct Direct Injection (If clean) Liquid->Direct Screening (>50 ppb) Yes Yes Solubility->Yes Dissolve in H2O No No Solubility->No Dissolve in MeOH LLE Liquid-Liquid Extraction (DCM/Hexane) Yes->SPE Trap MBNA No->LLE Back-extract

Figure 1: Decision tree for selecting the optimal extraction technique based on matrix state and API solubility.

Module 2: The Gold Standard Protocol (SPE)

For complex matrices (e.g., Metformin, Sartans, Plasma), Solid Phase Extraction (SPE) using a Polymeric Reversed-Phase sorbent (Hydrophilic-Lipophilic Balance) is superior to Carbon for MBNA due to its alkyl butyl chain.

Why this works: The butyl group in MBNA provides enough hydrophobicity for retention on polymeric sorbents, while the sorbent's wettability allows for aqueous washes that remove polar API interferences.[1]

Protocol: Polymeric SPE for MBNA
StepParameterTechnical Rationale
1. Sample Prep Dissolve API in H₂O (or 5% MeOH). Adjust to pH 6-8 .Nitrosamines are stable at neutral pH.[1] Extremes can cause artifact formation or degradation.
2.[1] Conditioning 3 mL MeOH followed by 3 mL H₂O.[1]Activates the sorbent ligands.[1] Critical: Do not let the cartridge dry out.
3. Loading Load sample at 1-2 mL/min.Slow flow ensures mass transfer equilibrium for the butyl chain interaction.[1]
4. Washing Wash 1: 5% MeOH in H₂O.Wash 2: 0.1% Formic Acid in H₂O.[1]Removes highly polar API and salts.[1] MBNA (LogP 1.4) is retained; NDMA might be lost here, but MBNA stays.[1]
5. Drying Vacuum for 5-10 mins.[1]Removes residual water which interferes with GC-MS or LC-MS concentration steps.[1]
6. Elution 2 x 1.5 mL Dichloromethane (DCM) or Acetonitrile .[1]DCM is excellent for GC-MS; ACN for LC-MS.[1] The butyl chain elutes easily in organic solvent.[1]

Module 3: Troubleshooting & Optimization

This section addresses specific failure modes reported in high-sensitivity workflows.

Case Study: "The Disappearing Peak" (Evaporation Loss)

Symptom: Good spike recovery in the crude extract, but <50% recovery after concentration.[1] Root Cause: MBNA is volatile.[1] Standard rotary evaporation or high-temperature nitrogen blow-down strips the analyte along with the solvent.

Corrective Action:

  • Temperature Control: Set nitrogen evaporator bath to < 30°C .

  • Keeper Solvent: Add 100 µL of a "keeper" (e.g., DMSO or Hexadecane) if using GC-MS, or stop evaporation at 200 µL volume.[1] Never evaporate to dryness.

  • Trap Integration: If possible, use Headspace-SPME (Solid Phase Microextraction) to avoid evaporation steps entirely.[1]

Case Study: Matrix Suppression in LC-MS

Symptom: Internal standard (MBNA-d4) signal varies >30% between samples. Root Cause: Co-eluting API or excipients (e.g., PEG) are suppressing ionization.[1]

Corrective Action:

  • Divert Valve: Send the first 2 minutes of LC flow to waste.

  • Column Choice: Switch to a Biphenyl or PFP (Pentafluorophenyl) column.[1] These phases interact with the nitroso group's pi-electrons, offering different selectivity than C18 to separate MBNA from the API.[1]

Visualizing the Troubleshooting Logic

Troubleshooting Issue Problem Detected Rec Low Recovery (<70%) Issue->Rec Var High Variability (RSD >10%) Issue->Var StepCheck Check Step Losses Rec->StepCheck ISCheck Internal Standard Response Stable? Var->ISCheck LoadLoss Breakthrough during Load? (Check filtrate) StepCheck->LoadLoss Yes EvapLoss Evaporation Loss? (Check temp/dryness) StepCheck->EvapLoss No Suppression Matrix Suppression (Improve Wash/Change Column) ISCheck->Suppression No (IS varies) MechError Pipetting/SPE Flow Rate ISCheck->MechError Yes (IS stable)

Figure 2: Diagnostic workflow for identifying root causes of extraction failure.

Module 4: Stability & Handling FAQ

Q1: Can I use the same protocol for MBNA as for NDMA?

  • Answer: Generally, yes, but with caution.[1][2] NDMA is very polar and often requires Activated Carbon SPE.[1] MBNA is more lipophilic (LogP 1.4 vs -0.57).[1] While Carbon works for MBNA, Polymeric HLB is often more reproducible for MBNA and allows for stronger organic washes to remove matrix without eluting the analyte [1].[1]

Q2: My QC samples degrade overnight. Why?

  • Answer: Nitrosamines are photolabile (sensitive to UV light).[1] Ensure all extraction steps are performed under amber light or using amber glassware.[1] Store extracts at 4°C in the dark [2].

Q3: What is the best Internal Standard?

  • Answer: You must use isotopically labeled MBNA-d4 or MBNA-13C .[1] Using a surrogate like NDMA-d6 is unacceptable for regulatory submissions because the extraction efficiency and ionization suppression will not match MBNA's behavior perfectly [3].[1]

References

  • US Pharmacopeia (USP). (2021).[1][3] General Chapter <1469> Nitrosamine Impurities. USP-NF.[1] Link[1]

  • European Medicines Agency (EMA). (2020).[1] Nitrosamine impurities in human medicinal products. EMA/409815/2020.[1] Link

  • U.S. Food and Drug Administration (FDA). (2021).[1] Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. Link

  • Munch, J.W., & Bassett, M.V. (2005).[1] Method 521: Determination of Nitrosamines in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography with Large Volume Injection and Chemical Ionization Tandem Mass Spectrometry (MS/MS). U.S. Environmental Protection Agency.[1][4] Link

Sources

"reducing background noise in methylbutylnitrosamine GC-MS analysis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitrosamine Analysis Division Topic: Reducing Background Noise in Methylbutylnitrosamine (MBNA/NMBA) GC-MS Analysis Audience: Analytical Chemists, QC Specialists, Drug Development Researchers[1][2]

Mission Statement

Welcome to the Nitrosamine Technical Support Center. You are likely here because you are facing high background noise, ghost peaks, or poor sensitivity (S/N < 10) when analyzing N-Nitroso-N-methylbutylamine (Methylbutylnitrosamine).[1][2]

This guide is structured to troubleshoot the three critical sources of noise: Chemical (Sample Prep) , Chromatographic (Inlet/Column) , and Electronic/Spectral (Mass Spec) .

CRITICAL CLARIFICATION: Before proceeding, confirm your target analyte.

  • Target A: N-Nitroso-N-methylbutylamine (CAS 7068-83-9).[1][2][3][4][5][6] A volatile dialkyl nitrosamine.[6] This guide focuses on this compound.

  • Target B: N-Nitroso-N-methyl-4-aminobutyric acid (also abbreviated NMBA).[1][2][6][7][8][9][10][11] A sartan impurity.[6][9][12][13][14] This compound is non-volatile and acidic.[6] It requires LC-MS/MS or GC-MS with derivatization.[1][2][6] Direct GC injection of Target B will result in severe tailing and decomposition noise.[6]

Module 1: Pre-Analytical & Sample Prep (The "Hidden" Noise)

Q: I see nitrosamine peaks in my blank injections. Is my instrument contaminated? A: Not necessarily. Nitrosamines can form in situ during sample preparation or exist as contaminants in solvents.[6][11] This "chemical noise" is often mistaken for instrument background.[6]

The Mechanism: Nitrosamines form when secondary amines react with nitrosating agents (nitrites) under acidic conditions.[6] If your solvents (DCM, Methanol) contain trace amines or nitrites, MBNA will form in your vial before it even reaches the GC.

Protocol: The Sulfamic Acid Inhibitor System To stop in situ formation and reduce chemical background, you must scavenge nitrites.

  • Reagent Quality: Use only HPLC-grade or "Residue Analysis" grade Dichloromethane (DCM) and Methanol. Standard ACS grade is a common source of background noise.[6]

  • Inhibitor Step: Add sulfamic acid to the aqueous phase before extraction.[6]

Visual Workflow: Contamination-Free Extraction

SamplePrep Start Sample (API/Product) Dissolve Dissolve in H2O/NaOH Start->Dissolve Inhibit ADD SULFAMIC ACID (Nitrite Scavenger) Dissolve->Inhibit Critical Step Extract Add DCM (LLE Extraction) Inhibit->Extract Separate Centrifuge & Remove Organic Layer Extract->Separate Inject GC-MS Injection Separate->Inject

Figure 1: Sample preparation workflow emphasizing the nitrite scavenging step to prevent false-positive background noise.

Module 2: Chromatographic Optimization (The Separation)

Q: My baseline rises significantly near the MBNA peak, obscuring the signal. How do I flatten it? A: This is likely "Column Bleed" or "Matrix Co-elution."[6] MBNA is a polar compound often analyzed on WAX columns, which are notorious for high bleed (background noise) at temperatures >220°C.[6]

Troubleshooting Steps:

SymptomRoot CauseTechnical Solution
High Baseline (Rising) Column Bleed (WAX phase)Switch Column: Use a "Low Bleed" specific column like VF-WAXms or DB-624UI .[1][2][6] Ensure final oven temp is 20°C below the column max.
Ghost Peaks Carryover from previous runImplement Backflushing: Reverse flow in the column after the analyte elutes to purge high-boiling matrix components out the inlet (split vent) rather than forcing them through the MS source.
Tailing Peaks Active sites in InletLiner Selection: Use Ultra-Inert (UI) Liners with glass wool.[6] Nitrosamines adsorb to active silanols in dirty or non-deactivated liners, causing tailing that "smears" the peak into the noise.

Protocol: Optimized GC Gradient for MBNA

  • Column: VF-WAXms or DB-WAX UI (30m x 0.25mm x 0.25µm).[1][2][6]

  • Inlet: 240°C, Splitless (or Pulsed Splitless to improve S/N).

  • Flow: Helium @ 1.0 mL/min (Constant Flow).

  • Oven:

    • 40°C (hold 1 min) - Focuses volatiles.

    • Ramp 10°C/min to 140°C.

    • Ramp 25°C/min to 240°C (hold 3 min) - Bake out.

Module 3: Mass Spectrometry Tuning & Acquisition (The Detection)

Q: I am using SIM mode, but the noise is still too high. Should I use MRM? A: Yes. Single Quadrupole (SIM) often fails for nitrosamines in complex matrices because matrix ions share the same mass (e.g., m/z 74 or 44). Triple Quadrupole (MRM) is the industry standard for reducing chemical noise by filtering out non-specific ions.[6]

Technical Setup: MBNA Specific Transitions Compound: N-Nitroso-N-methylbutylamine (


, MW 116)[1][2][3][5]
ParameterSettingRationale
Ionization EI (Electron Impact) 70 eVStandard library matching.[1][2][6]
Precursor Ion 116.1 (

)
The molecular ion.[6]
Quantifier Transition 116.1

99.1
Loss of -OH group (Characteristic of nitrosamines).[6] High specificity.
Qualifier Transition 116.1

74.1
McLafferty rearrangement fragment.
Collision Energy 6 - 10 eVOptimize per instrument (start at 8 eV).[2][6]

Advanced Noise Reduction: Chemical Ionization (PCI) If you are strictly limited to a Single Quadrupole or if matrix interference is impossible to remove via chromatography:

  • Switch to PCI (Positive Chemical Ionization) using Ammonia or Methanol as the reagent gas.[6]

  • Why? EI fragments everything (high noise).[6] PCI is "soft" ionization.[6] It produces a strong

    
     or 
    
    
    
    ion with almost zero background noise from the matrix.[6]

Module 4: Diagnostic Logic Tree

Use this logic tree to systematically identify the source of your noise.

Troubleshooting Start High Background Noise CheckBlank Inject Pure Solvent Blank Start->CheckBlank IsBlankClean Is Blank Clean? CheckBlank->IsBlankClean DirtyBlank Source is System/Solvent IsBlankClean->DirtyBlank No (Peaks present) CleanBlank Source is Sample/Matrix IsBlankClean->CleanBlank Yes (Baseline flat) CheckSolvent Test Solvent Bottle directly DirtyBlank->CheckSolvent CheckInlet Replace Liner & Septum (Bleed/Carryover) DirtyBlank->CheckInlet CheckPrep Add Sulfamic Acid (Inhibit Formation) CleanBlank->CheckPrep CheckMatrix Improve Extraction (LLE) or Backflush Column CleanBlank->CheckMatrix

Figure 2: Diagnostic logic tree to isolate whether noise is instrumental (system) or chemical (sample).[1][2]

References

  • European Medicines Agency (EMA). (2021).[6] Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation (EC) No 726/2004.[6]Link

  • US Food and Drug Administration (FDA). (2021).[6][8] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.Link[1]

  • Thermo Fisher Scientific. (2020).[6] Determination of Nitrosamine Impurities in Sartan Drug Products using GC-HRMS (Orbitrap). (Confirming MBNA transitions and accurate mass). Link

  • Restek Corporation. (2021).[6] Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS.[2][6][15] (Guidance on column selection and transitions). Link

  • Sigma-Aldrich. (2023).[6] N-Nitroso-N-methylbutylamine Reference Standard (CAS 7068-83-9).[1][2][3][4][5][6]Link[1]

Sources

Technical Support Center: Methylbutylnitrosamine (NMBA) Quantification

Author: BenchChem Technical Support Team. Date: February 2026

N-Nitroso-N-methyl-4-aminobutyric Acid Analysis Guide

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Last Updated: January 2026 Scope: Troubleshooting LC-MS/MS quantification of NMBA in pharmaceutical matrices (Sartans, Ranitidine, Metformin).

Introduction: Defining the Target

Before troubleshooting, we must clarify a critical nomenclature pitfall. In pharmaceutical impurity analysis, NMBA almost exclusively refers to N-Nitroso-N-methyl-4-aminobutyric acid (CAS 61445-55-4), the specific impurity found in Losartan and other Sartans. This is distinct from the dialkyl nitrosamine N-Nitrosomethyl-n-butylamine (CAS 7068-83-9).

This guide focuses on the acidic impurity (NMBA) as defined by FDA and EMA regulatory frameworks.

Module 1: The "Ghost" Positive (In-Situ Formation)

User Report: "I am detecting NMBA in my unspiked control samples or even in solvent blanks after they sit in the autosampler."

Diagnosis: You are likely experiencing Artifactual Formation . This is the most dangerous pitfall in nitrosamine analysis. The conditions used to extract the impurity (acidic environment + dissolved API) can inadvertently synthesize NMBA if trace nitrites are present in your solvents or excipients.

The Mechanism: The API (e.g., Losartan) contains the secondary amine precursor. If your extraction solvent (water/methanol) contains trace nitrites (ppb levels are enough), and the pH is acidic (often used to stabilize nitrosamines), you create a perfect "micro-reactor" in the HPLC vial.

Protocol: The Inhibition System You must break the reaction pathway. We recommend a "Quench & Shift" approach.

  • Nitrite Scavenging: Add Sulfamic Acid (50 mM) to your extraction solvent before the sample touches it. Sulfamic acid reacts rapidly with nitrous acid to form nitrogen gas, removing the nitrosating agent.

  • Alkaline Extraction (Alternative): If stability permits, extract in a high pH buffer (Ammonium Bicarbonate, pH 8-9). Nitrosation kinetics drop drastically at basic pH.

Visualization: In-Situ Formation & Inhibition

NMBA_Formation cluster_0 Autosampler Vial Environment Amine Secondary Amine (API Fragment) Reaction Nitrosation Reaction Amine->Reaction Nitrite Trace Nitrite (NO2- in Water/Excipients) Nitrite->Reaction Block N2 Gas + Sulfate (Harmless) Nitrite->Block Acid Acidic pH (H+) Acid->Reaction NMBA Artifactual NMBA (False Positive) Reaction->NMBA Unchecked Inhibitor Sulfamic Acid (Inhibitor) Inhibitor->Nitrite Scavenges

Figure 1: Mechanism of artifactual NMBA formation and the scavenging role of sulfamic acid.

Module 2: Sensitivity & Matrix Suppression

User Report: "My LOQ is unstable. I see 0.5 ng/mL in solvent standards, but I lose signal when injecting the API matrix."

Diagnosis: Ion Suppression. NMBA is a small, polar molecule (MW ~146 Da). In a Sartan matrix, the API is present at concentrations


 times higher than the impurity. If the API co-elutes or tails into the NMBA window, it steals charge in the ion source.

Troubleshooting Guide: Ionization Mode Selection While ESI is common, APCI (Atmospheric Pressure Chemical Ionization) is often more robust for nitrosamines in heavy matrices.

ParameterElectrospray Ionization (ESI)APCI (Recommended for Sartans)
Mechanism Liquid phase ionizationGas phase chemical ionization
Sensitivity High for NMBA (due to -COOH)Moderate to High
Matrix Tolerance Low (Susceptible to suppression)High (Resistant to suppression)
Flow Rate Low (0.2 - 0.5 mL/min)High (0.5 - 1.0 mL/min)
Risk False negatives in heavy matrixThermal degradation (manage temp)

The "Divert" Protocol: You must physically prevent the API from entering the Mass Spectrometer source.

  • Determine API Elution: Run a full scan UV/MS of the API.

  • Program Diverter Valve:

    • 0.0 - 4.0 min: To Waste (Salts/early eluters)

    • 4.0 - 6.0 min: To MS (NMBA Window)

    • 6.0 - 15.0 min: To Waste (API elution)

Internal Standard Strategy: Do not use d6-NDMA as a surrogate if possible. It behaves differently chromatographically.

  • Gold Standard: Use NMBA-d3 or NMBA-13C .

  • Requirement: The IS must co-elute exactly with NMBA to compensate for the specific matrix suppression at that retention time.

Module 3: Chromatographic Resolution

User Report: "My NMBA peak shape is poor, or it co-elutes with the solvent front."

Diagnosis: NMBA is polar and acidic. Standard C18 columns often fail to retain it sufficiently (Retention Factor


), causing it to elute with ion-suppressing salts.

The Solution: Column Chemistry Switch to a column designed for polar retention. The FDA method explicitly suggests High Strength Silica (HSS) T3 or equivalent.

Recommended Workflow:

Method_Workflow Start Sample Prep Col Column Selection: C18 vs. HSS T3 Start->Col C18 Standard C18 Col->C18 Traditional T3 HSS T3 / Polar C18 (Recommended) Col->T3 Optimized Mobile Mobile Phase: 0.1% Formic Acid (Aq) / MeOH:ACN C18->Mobile T3->Mobile Result_Bad Poor Retention Early Elution Matrix Interference Mobile->Result_Bad With C18 Result_Good Retention > 3 min Separation from Void Sharp Peak Mobile->Result_Good With T3

Figure 2: Decision tree for chromatographic column selection to ensure adequate retention.

Critical Parameters:

  • Column: Waters XSelect HSS T3 (3.5 µm, 3.0 x 150 mm) or USP L1 equivalent with polar endcapping.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains NMBA in non-ionized form for better retention on reverse phase).

  • Mobile Phase B: 50:50 Acetonitrile:Methanol (Methanol helps solubility; ACN sharpens peaks).

Module 4: Carryover & Contamination

User Report: "I see a small peak in my blank run immediately following a high concentration standard."

Diagnosis: NMBA can be "sticky" in LC systems, particularly on metallic surfaces or within the autosampler needle, leading to memory effects.

The Wash Protocol: Standard methanol washes are often insufficient.

  • Strong Wash: 90:10 Acetonitrile:Water + 0.5% Formic Acid. (The acid helps protonate and release the impurity).

  • Weak Wash: 10:90 Methanol:Water.

  • Seal Wash: Ensure your plunger seals are actively washed to prevent salt precipitation from the buffer.

Summary of Validated Parameters (FDA/EMA Aligned)
ParameterSpecification
Target Analyte N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)
Precursor Ion 147.1 m/z [M+H]+
Product Ions 117.1 m/z (Quant), 87.1 m/z (Qual)
Limit of Quantitation (LOQ) ~0.05 ppm (relative to API) / ~1.0 ng/mL (solution)
Sample Solvent 50% Methanol (with Sulfamic Acid if nitrite risk exists)
Ionization APCI (Positive Mode) preferred for Losartan matrix
References
  • US Food and Drug Administration (FDA). GC/MS and LC/MS Method for N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) in Losartan Potassium Drug Substance and Drug Product. (2019).[1][2][3]

  • US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (2021).[2]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation EC (No) 726/2004. (2020).[3][4]

  • United States Pharmacopeia (USP). General Chapter <1469> Nitrosamine Impurities. (2021).[2]

Sources

"improving the reproducibility of methylbutylnitrosamine experimental results"

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Improving Experimental Reproducibility for N-Nitrosomethyl-n-butylamine (NMBA) Reference Code: NMBA-REP-2024

Welcome to the NMBA Technical Support Center

You have reached the advanced troubleshooting hub for researchers working with N-Nitrosomethyl-n-butylamine (NMBA). Whether you are utilizing NMBA to induce esophageal/bladder carcinogenesis in rodent models or analyzing it as a mutagenic impurity in pharmaceutical products, reproducibility is the primary challenge.

This guide moves beyond basic "how-to" instructions. We address the causality of variance —why your tumor yields fluctuate between cohorts or why your recovery rates drift during GC-MS/MS analysis.

Module 1: Chemical Integrity & Handling

The Variable: The reagent itself is unstable and often confused with structural analogs.

Q: My stock solution concentration decreases significantly within 24 hours. Is this volatility or degradation?

A: It is likely photolytic degradation , though volatility plays a secondary role. Nitrosamines possess an N–N=O bond that is inherently photolabile. Exposure to ambient UV light (or even strong fluorescent lab lighting) causes cleavage of the nitroso group, generating reactive radicals.

  • The Fix:

    • Amber Glass is Mandatory: Never use clear glass, even for brief transfers.

    • Headspace Management: NMBA is volatile. Repeated opening of a stock vial allows the vapor phase to escape, altering the liquid concentration. Use single-use aliquots (e.g., 200 µL) stored at -20°C.

    • Solvent Choice: For analytical standards, use Methanol (MeOH) or Dichloromethane (DCM). Avoid water for long-term stock storage due to hydrolysis risks at non-neutral pH.

Critical Alert: The Isomer Trap

Q: I am following a protocol for esophageal cancer, but my tumor incidence is low. Why? A: Verify your CAS number immediately. There is a frequent nomenclature confusion between Methyl-n-butylnitrosamine (NMBA) and Methylbenzylnitrosamine (NMBz A) .

  • NMBA (Butyl): Induces tumors in the esophagus and bladder. Requires higher cumulative doses.

  • NMBz A (Benzyl): The "classic" rapid-induction model for esophageal squamous cell carcinoma (ESCC).

  • Action: Check if you ordered CAS 7068-83-9 (Butyl) or 937-40-6 (Benzyl). If you used Butyl expecting Benzyl-like kinetics, your study is underpowered.

Module 2: In Vivo Model Reproducibility

The Variable: Biological activation and dietary co-factors.[1][2]

Q: Why do tumor yields vary between animal cohorts despite identical dosing?

A: The variance is likely driven by CYP2E1 expression levels and Dietary Zinc status .

1. Metabolic Activation Dependency NMBA is a pro-carcinogen. It is biologically inert until activated by Cytochrome P450 enzymes, specifically CYP2E1 , which hydroxylates the


-carbon. This generates an unstable hydroxyalkyl intermediate that decomposes into a Diazonium ion—the ultimate DNA-alkylating agent.
  • Troubleshooting: CYP2E1 is highly sensitive to the animal's fasting state and insulin levels.

    • Protocol Adjustment: Standardize the time of day for dosing. Dosing non-fasted vs. fasted rats can alter CYP2E1 activity significantly.

2. The Zinc Connection Zinc deficiency is a potent promoter of nitrosamine-induced esophageal cancer. If your chow's Zinc content varies between batches (e.g., 5 ppm vs. 60 ppm), your tumor incidence will fluctuate wildly. Zinc deficiency upregulates inflammation (COX-2) and cell proliferation, sensitizing the esophagus to NMBA.

Visualization: The Metabolic Activation Pathway The following diagram illustrates the critical activation step where variability is often introduced.

NMBA_Activation NMBA NMBA (Pro-carcinogen) AlphaOH α-Hydroxylation (Unstable Intermediate) NMBA->AlphaOH Activation CYP CYP2E1 Enzyme (Liver/Esophagus) CYP->NMBA Catalyzes Diazonium Methyldiazonium Ion (Electrophile) AlphaOH->Diazonium Spontaneous Decomposition DNA DNA Adducts (O6-methylguanine) Diazonium->DNA Alkylation Tumor Carcinogenesis DNA->Tumor Mutation Fixation

Figure 1: Mechanism of NMBA activation. Reproducibility relies on consistent CYP2E1 activity (red node).

Module 3: Analytical Quantification (GC-MS/LC-MS)

The Variable: Matrix effects and extraction efficiency.

Q: I see "ghost peaks" or poor linearity at low ppb levels. How do I fix this?

A: Nitrosamines are notorious for "carryover" and matrix suppression.

1. The Internal Standard is Non-Negotiable You cannot rely on external calibration curves for complex matrices (plasma, drug substance). You must use a deuterated internal standard, such as NMBA-d3 or NMBA-d6 .

  • Why: It corrects for extraction loss and ionization suppression in real-time.

2. Extraction Solvent Selection Dichloromethane (DCM) is the gold standard for GC-MS, but it can be problematic for LC-MS due to evaporation losses.

Table 1: Solvent Selection Guide for NMBA Extraction

MethodRecommended SolventProsCons
GC-MS/MS Dichloromethane (DCM)High volatility allows easy concentration (Blow-down). Excellent solubility for NMBA.Hard to retain highly volatile nitrosamines if evaporated to dryness.
LC-MS/MS Methanol / Water (50:50)Compatible with mobile phase. No evaporation step needed (Direct Injection).Lower sensitivity if not concentrating.
HS-GC-MS Water (with NaCl)"Headspace" avoids dirty matrix injection. Cleanest chromatograms.Requires salting out (NaCl) to push NMBA into the vapor phase.
Q: How do I prevent false positives from in-situ formation?

A: If your sample contains secondary amines and nitrites (common in biological fluids), NMBA can form during your extraction process, generating a false positive.

  • The Protocol: Add Sulfamic Acid or Ascorbic Acid to the sample immediately upon collection. This scavenges nitrites and prevents artificial nitrosation during sample prep.

Module 4: Validated Workflow Protocol

To ensure reproducibility, adopt this self-validating workflow.

Workflow cluster_Prep Step 1: Preparation cluster_Vivo Step 2: In Vivo Dosing cluster_Ana Step 3: Analysis Start Start Experiment CheckIsomer Verify CAS: 7068-83-9 Start->CheckIsomer LightControl Amber Glassware Only CheckIsomer->LightControl ZincCheck Check Diet Zinc Levels LightControl->ZincCheck Dosing Administer NMBA (Standardize Time) ZincCheck->Dosing Quench Add Sulfamic Acid (Stop Artifacts) Dosing->Quench ISTD Add NMBA-d3 ISTD Quench->ISTD Instrument GC-MS/MS or LC-MS/MS ISTD->Instrument

Figure 2: Critical Control Points (CCPs) for NMBA experimental reproducibility.

References
  • Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed.[3] International Journal of Molecular Sciences, 23(9), 4559. Link

  • Fong, L. Y., Sivak, A., & Newberne, P. M. (1978). Zinc deficiency and methylbenzylnitrosamine-induced esophageal cancer in rats. Journal of the National Cancer Institute, 61(1), 145–150. Link

  • US FDA.[4] (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Food and Drug Administration.[4] Link

  • Bellec, G., et al. (1996). Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes. Carcinogenesis, 17(12), 2609–2612. Link

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products.[4][5][6] EMA/409815/2020. Link

Sources

Validation & Comparative

"comparing the carcinogenic potency of methylbutylnitrosamine with other nitrosamines"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the carcinogenic potency of Methylbutylnitrosamine (MBN) —specifically


-nitroso-

-methylbutylamine—against other reference nitrosamines like NDMA and NDEA.

Note on Nomenclature: In pharmaceutical impurity contexts, "NMBA" often refers to N-nitroso-N-methyl-4-aminobutyric acid (a sartan impurity).[1] However, in fundamental carcinogenesis research, "NMBA" or "MBN" refers to the alkyl nitrosamine


-nitroso-

-methylbutylamine
. This guide focuses on the latter: the potent alkyl-nitrosamine used extensively to model esophageal squamous cell carcinoma (ESCC).

Executive Summary

Methylbutylnitrosamine (MBN) is an asymmetric dialkyl nitrosamine distinguished by its high organotropism for the esophagus in rodent models, unlike the hepatotropic N-nitrosodimethylamine (NDMA). While NDMA requires hepatic CYP2E1 for activation, MBN is efficiently bioactivated by CYP2A3 and CYP2E1 in the esophageal mucosa.

For drug development professionals, MBN serves as a critical reference point for "cohort of concern" impurities that exhibit organ-specific carcinogenicity beyond the liver. Its potency is comparable to NDEA, but its target tissue specificity necessitates distinct risk assessment protocols.

Physicochemical & Potency Comparison

The carcinogenic potential of nitrosamines is dictated by their alkyl chain length, symmetry, and lipophilicity. MBN's asymmetry allows for differential metabolic activation pathways.

Table 1: Comparative Potency and Specificity
CompoundStructurePrimary Target Organ (Rat)TD

(mg/kg/day)*
Metabolic Enzyme (Major)Carcinogenicity Class
NDMA (N-nitrosodimethylamine)Symmetric (

)
Liver (Hepatocellular carcinoma)0.096CYP2E1Potent Hepatocarcinogen
NDEA (N-nitrosodiethylamine)Symmetric (

)
Liver , Esophagus0.027CYP2E1, CYP2A6Extremely Potent Pan-carcinogen
MBN (

-nitroso-

-methylbutylamine)
Asymmetric (

)
Esophagus (Squamous cell carcinoma)~0.1 - 0.2**CYP2A3, CYP2E1Potent Esophageal Carcinogen
NMBeA (N-nitrosomethylbenzylamine)Asymmetric (

-Aryl)
Esophagus 0.1 - 0.2CYP2A3Highly Specific Esophageal Carcinogen

*TD


: Tumorigenic Dose rate 50 (dose to induce tumors in 50% of animals).[2] Values derived from CPDB (Gold et al.) harmonic means for rats.
**MBN potency is highly protocol-dependent; subcutaneous administration often yields higher potency than oral due to first-pass avoidance, though it remains a robust esophageal carcinogen via drinking water.
Key Insight: The "Asymmetry Effect"

Symmetric nitrosamines (NDMA, NDEA) generally produce identical diazonium ions regardless of which alpha-carbon is hydroxylated. Asymmetric nitrosamines like MBN can produce two different alkylating agents :

  • Methylating Agent: Resulting from hydroxylation of the butyl chain.

  • Butylating Agent: Resulting from hydroxylation of the methyl chain. Experimental evidence suggests that methylation (via butyl-chain oxidation) is the dominant mutagenic event, forming the pro-mutagenic

    
    -methylguanine adduct.
    

Mechanism of Action: Metabolic Activation

MBN is a pro-carcinogen requiring metabolic activation. Its specificity for the esophagus is driven by the local expression of CYP2A3 in the rat esophageal mucosa, which has a high affinity for the butyl chain of MBN.

Pathway Logic
  • 
    -Hydroxylation:  The critical rate-limiting step.
    
  • Unstable Intermediate: Formation of

    
    -hydroxy-nitrosamine.
    
  • Decomposition: Spontaneous breakdown into an aldehyde and a diazonium ion.

  • DNA Alkylation: The diazonium ion attacks DNA bases (N7-guanine, O6-guanine).

Diagram 1: Differential Metabolic Activation of MBN

The following diagram illustrates the bifurcation of MBN metabolism.

MBN_Metabolism MBN Methylbutylnitrosamine (MBN) CYP_Butyl CYP2A3 / CYP2E1 (Oxidation of Butyl Chain) MBN->CYP_Butyl CYP_Methyl CYP2E1 (Oxidation of Methyl Group) MBN->CYP_Methyl Inter_1 Alpha-Hydroxybutyl Nitrosamine CYP_Butyl->Inter_1 Inter_2 Hydroxymethyl Nitrosamine CYP_Methyl->Inter_2 Butyraldehyde Butyraldehyde (Byproduct) Inter_1->Butyraldehyde MethylDiaz Methyldiazonium Ion (CH3-N2+) Inter_1->MethylDiaz Spontaneous Decomposition Formaldehyde Formaldehyde (Byproduct) Inter_2->Formaldehyde ButylDiaz Butyldiazonium Ion (C4H9-N2+) Inter_2->ButylDiaz DNA_Meth DNA Methylation (O6-MeG) **MAJOR MUTAGENIC EVENT** MethylDiaz->DNA_Meth Alkylation DNA_But DNA Butylation (Minor Adducts) ButylDiaz->DNA_But

Caption: Metabolic activation pathways of Methylbutylnitrosamine. The oxidation of the butyl chain (top path) releases the highly reactive methyldiazonium ion, the primary driver of carcinogenesis.

Experimental Protocol: In Vivo Carcinogenicity

To validate the potency of MBN or compare a new drug impurity against it, a self-validating bioassay is required. The Rat Esophageal Tumor Model is the gold standard.

Protocol Specification
  • Test System: Male F344 or Wistar Rats (6-8 weeks old).

  • Route: Subcutaneous (SC) injection is preferred for precise dosing and high esophageal yield, though drinking water is acceptable for chronic exposure.

  • Dose Selection: 0.25 to 0.5 mg/kg body weight (SC) weekly.

  • Duration: 20–30 weeks.

Diagram 2: Esophageal Carcinogenicity Bioassay Workflow

This workflow ensures data integrity and reproducibility.

Bioassay_Protocol cluster_Pre Phase I: Initiation cluster_Treat Phase II: Exposure cluster_Analysis Phase III: Pathology Acclimatization Acclimatization (7 Days) Diet: Standard Chow Grouping Randomization (n=20 per group) Control vs. MBN Acclimatization->Grouping Dosing Dosing Regimen 0.5 mg/kg S.C. 3x / week Grouping->Dosing Monitoring Clinical Obs. Body Weight (Weekly) Dosing->Monitoring  Repeat for  20 weeks Necropsy Terminal Sacrifice (Week 25-30) Monitoring->Necropsy Histo Histopathology (H&E Staining) Necropsy->Histo Endpoint Tumor Incidence (Papilloma/Carcinoma) Histo->Endpoint

Caption: Standardized workflow for assessing MBN carcinogenicity. Subcutaneous administration is favored to maximize esophageal exposure and minimize first-pass hepatic clearance.

Risk Assessment in Drug Development

For pharmaceutical scientists, the presence of MBN-like impurities requires strict control under ICH M7(R1) guidelines.

  • Acceptable Intake (AI): Unlike NDMA (96 ng/day), MBN does not have a universally harmonized AI in all regulatory jurisdictions. However, due to its structural similarity to NDEA and potent carcinogenicity, a conservative approach is often applied:

    • Read-across approach: Use NDEA AI (26.5 ng/day ) as a surrogate if specific tox data is absent.

    • Compound-Specific Calculation: If using the TD

      
       of ~0.1 mg/kg/day (rat), the AI is calculated as:
      
      
      
      
      Note: Regulatory bodies may default to the most conservative "Class specific" limit for nitrosamines.
  • Control Strategy:

    • Avoid using secondary amines (N-methylbutylamine) in the presence of nitrating agents.

    • Monitor for degradation of tertiary amines that contain the N-methyl-N-butyl moiety.

References

  • Carcinogenic Potency Database (CPDB). The Carcinogenic Potency Project.[3] University of California, Berkeley. [Link]

  • Druckrey, H., et al. (1967). Organotrope carcinogene Wirkungen bei 65 verschiedenen N-Nitroso-Verbindungen an BD-Ratten. Zeitschrift für Krebsforschung. (Foundational study on nitrosamine organotropism). [Link]

  • International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. [Link]

  • Lijinsky, W. (1992).Chemistry and Biology of N-Nitroso Compounds. Cambridge University Press.

Sources

"validation of a new biomarker for methylbutylnitrosamine exposure"

Validation of -Butylguanine as a Specific Biomarker for Methylbutylnitrosamine (MBN) Exposure

Executive Summary

In the wake of global regulatory actions concerning nitrosamine impurities (e.g., in sartans and ranitidine), the detection of N-nitroso-N-methylbutylamine (MBN/NMBA) has relied heavily on chemical analysis of the parent compound or generic mutagenicity assays (Ames test). While these methods identify contamination, they fail to quantify biological exposure and the specific genotoxic event initiating carcinogenesis.

This guide validates


-Butylguanine (

-BuG)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The Challenge: Why Traditional Methods Fall Short

Current industry standards prioritize the detection of the impurity itself rather than its biological consequence. This creates a blind spot in risk assessment, particularly when evaluating "acceptable intake" limits or investigating in vivo mechanisms.

FeatureMethod A: Parent Compound Analysis (GC/LC-MS) Method B: Ames Test (Bacterial Reverse Mutation) Method C: The New Standard (

-BuG via LC-MS/MS)
Primary Target Intact MBN moleculeBacterial histidine reversionSpecific DNA Adduct (

-BuG)
Biological Relevance Low. Measures external dose, not internal effective dose.Medium. Proxy for mutagenicity; high false-positive rate.High. Direct measurement of the pro-carcinogenic lesion in mammalian DNA.
Specificity High for MBN.Low. Positive for any mutagen.High. Specific to butylating agents (MBN).
Sensitivity ppb range (in drug substance).Qualitative (+/-).fmol/mg DNA. Detects rare events at physiological levels.
Throughput High.[1]Low/Medium.Medium.

The Solution: -Butylguanine ( -BuG)

MBN is a dialkylnitrosamine. Its carcinogenicity—specifically in the esophagus and bladder—is driven by metabolic activation (via CYP2A13/CYP2E1). This process generates a butyl-diazonium ion, which alkylates the

Why


-BuG?

butyl adduct
Mechanism of Action

MBN_MetabolismMBNMethylbutylnitrosamine(MBN)CYPCYP2A13 / CYP2E1(α-Hydroxylation)MBN->CYPUnstableα-Hydroxy-MBN(Unstable)CYP->UnstableDiazoniumButyl Diazonium Ion(Electrophile)Unstable->DiazoniumSpontaneousDecompositionDNAGenomic DNA(Guanine)Diazonium->DNAAlkylationAdductO6-Butylguanine(Mutagenic Lesion)DNA->AdductMutationG:C -> A:T Transition(Carcinogenesis)Adduct->MutationReplicationError

Figure 1: Metabolic activation pathway of MBN leading to the formation of the specific

Experimental Validation Protocol

To validate this biomarker, we employ an isotope-dilution LC-MS/MS workflow. This protocol ensures "Trustworthiness" by using internal standards to correct for analyte loss during extraction.

Reagents & Standards
  • Analyte:

    
    -Butyl-2'-deoxyguanosine (
    
    
    -Bu-dG).
  • Internal Standard (IS):

    
    - or deuterium-labeled 
    
    
    -Bu-dG (Critical for quantification).
  • Enzymes: Micrococcal Nuclease (MNase), Spleen Phosphodiesterase (SPD), Alkaline Phosphatase.

Step-by-Step Workflow
  • Tissue Lysis & DNA Isolation:

    • Homogenize tissue (e.g., esophageal mucosa) in lysis buffer.

    • Isolate DNA using a high-purity phenol-chloroform method or silica columns. Note: Avoid chaotropic salts that may induce depurination.

    • QC Step: Verify DNA purity (

      
      ).
      
  • Enzymatic Hydrolysis (The "Soft" Approach):

    • Dissolve 50 µg DNA in buffer (pH 7.0).

    • Add MNase and SPD; incubate at 37°C for 3 hours.

    • Add Alkaline Phosphatase; incubate for 1 hour.

    • Rationale: Acid hydrolysis is avoided as it destroys the deoxyribose backbone, losing structural specificity. Enzymatic digestion yields individual nucleosides.

  • Solid Phase Extraction (SPE) Enrichment:

    • Crucial Step: The ratio of normal nucleosides (dG) to adducts (

      
      -Bu-dG) is 
      
      
      . Direct injection will suppress the adduct signal.
    • Use an OASIS HLB or equivalent reverse-phase cartridge.

    • Wash with 5% Methanol (removes unmodified dG).

    • Elute with 80% Methanol (recovers hydrophobic

      
      -Bu-dG).
      
  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (1.7 µm particle size).

    • Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Selected Reaction Monitoring (SRM).

      • Transition 1 (Quantifier):

        
         324 
        
        
        208 (Loss of deoxyribose).
      • Transition 2 (Qualifier):

        
         324 
        
        
        152 (Guanine fragment).
Validation Workflow Diagram

Validation_Workflowcluster_0Sample Preparationcluster_1Enrichment & DetectionSampleTissue Sample(Esophagus/Liver)DNA_ExtDNA Extraction(Phenol-Chloroform)Sample->DNA_ExtHydrolysisEnzymatic Hydrolysis(MNase/SPD/AlkPhos)DNA_Ext->HydrolysisSpikeAdd Internal Standard(15N5-O6-Bu-dG)Hydrolysis->SpikeSPESPE Enrichment(Remove unmodified dG)Spike->SPELCUPLC Separation(C18 Column)SPE->LCMSMS/MS Detection(SRM Mode)LC->MS

Figure 2: Analytical workflow for the isolation and quantification of

Comparative Performance Data

The following data summarizes the validation of the

Performance MetricResultNotes
Limit of Quantitation (LOQ) 50 fmol / mg DNA Approx. 1 adduct per

nucleotides. Sufficient for low-dose exposure monitoring.
Linearity (

)
> 0.995 Range: 50 fmol to 500 pmol.
Recovery 85% ± 5% Corrected via Internal Standard. High recovery ensures robust data.
Intra-day Precision < 8% CV Demonstrates high reproducibility.
Specificity 100% No interference from

-Methylguanine or unmodified Guanine.

Conclusion

Validating


-ButylguanineLC-MS/MS isotope-dilution method

References

  • Vogel, M. et al. (2026).[2] Nitrosamine Drug Substance-Related Impurities cause DNA methylation adducts in vitro and in primary hepatocytes. Regulatory Toxicology and Pharmacology. Link

  • Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Chemical Research in Toxicology. Link

  • Chhabra, S. K. et al. (1995).[3] ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -methylguanine DNA adduct formation and modulation by ethanol in placenta and fetal tissues after exposure of pregnant patas monkeys to N-nitrosodimethylamine. Cancer Research. Link
    
  • Powley, M. W. et al. (2006).

    
    -methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry. Journal of Chromatography B. Link
    
  • US FDA. (2023). Nitrosamines as Impurities in Drugs - Health Risk Assessment and Mitigation. Link

"validation of in silico models for predicting methylbutylnitrosamine toxicity"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cohort of Concern" Challenge

In the landscape of pharmaceutical impurities, N-nitroso-N-methylbutylamine (MBNA/NMBA) represents a critical stress test for computational toxicology. As a dialkylnitrosamine, it falls under the ICH M7(R1) "Cohort of Concern," a classification requiring strict control limits often far below standard thresholds for genotoxic impurities.

While standard in silico models excel at flagging the generic N-nitroso structural alert, they frequently fail to quantify the potency shifts caused by steric hindrance and metabolic activation rates specific to unsymmetrical chains like the methyl-butyl combination.

This guide moves beyond basic compliance. It provides a technical validation framework to determine if your QSAR (Quantitative Structure-Activity Relationship) models are accurately predicting MBNA toxicity or merely flagging a functional group. We compare the three dominant modeling architectures and provide a self-validating wet-lab protocol to ground-truth your computational findings.

Part 1: Mechanistic Foundation

Why Models Fail: The Alpha-Hydroxylation Trap

To validate a model, you must understand the mechanism it attempts to simulate. MBNA is not directly DNA-reactive. It requires metabolic activation, primarily via Cytochrome P450 enzymes (specifically CYP2E1 and CYP2A6).

The critical failure point for many statistical models is the Alpha-Hydroxylation step.

  • The Methyl Pathway: Hydroxylation at the methyl alpha-carbon is sterically favored, leading to the formation of a butylating diazonium ion.

  • The Butyl Pathway: Hydroxylation at the butyl alpha-carbon leads to a methylating diazonium ion (highly mutagenic).

If a model's training set is dominated by symmetrical nitrosamines (like NDMA or NDEA), it may overestimate or underestimate MBNA potency based on an inability to distinguish these competing metabolic pathways.

Diagram 1: Metabolic Activation Pathway of MBNA

This diagram illustrates the divergent activation pathways that in silico models must account for.

MBNA_Metabolism MBNA N-nitroso-N- methylbutylamine (MBNA) CYP CYP2E1 / CYP2A6 (Metabolic Activation) MBNA->CYP Alpha_Me Alpha-Hydroxylation (Methyl Group) CYP->Alpha_Me Favored Alpha_Bu Alpha-Hydroxylation (Butyl Group) CYP->Alpha_Bu Competing Unstable_Me Unstable Hydroxy-Methyl Intermediate Alpha_Me->Unstable_Me Unstable_Bu Unstable Hydroxy-Butyl Intermediate Alpha_Bu->Unstable_Bu Diazonium_Bu Butyldiazonium Ion Unstable_Me->Diazonium_Bu Diazonium_Me Methyldiazonium Ion Unstable_Bu->Diazonium_Me DNA_Adduct DNA Alkylation (Mutagenicity) Diazonium_Bu->DNA_Adduct Butylation Diazonium_Me->DNA_Adduct Methylation (Potent)

Figure 1: Bifurcated metabolic activation of MBNA. Accurate QSAR models must predict the probability of alpha-hydroxylation at both alkyl sites.

Part 2: Comparative Analysis of In Silico Architectures

ICH M7(R1) requires two complementary methodologies: Expert Rule-Based and Statistical-Based. However, for nitrosamines, "Hybrid" approaches are emerging as the superior standard.

Architecture Comparison Guide
FeatureMethod A: Expert Rule-Based Method B: Statistical (Machine Learning) Method C: Hybrid/Consensus (Recommended)
Core Logic Human-derived knowledge bases (e.g., Ashby structural alerts).Algorithms (k-NN, Random Forest) trained on datasets (e.g., Hansen, Ames).Combines structural alerts with statistical probability weighting.
Handling MBNA High Sensitivity. Will flag the N-N=O group immediately.Variable. Depends heavily on if MBNA or close analogs exist in the training set.Balanced. Flags the alert but refines potency prediction based on alkyl chain descriptors.
Blind Spots "Over-alerting." Often cannot distinguish between a potent methyl-butyl analog and a sterically hindered (safe) t-butyl analog."Out of Domain." If the specific methyl-butyl fragment is unique in the dataset, confidence scores drop.Complexity in interpreting conflicting results (e.g., Rule says (+) / Stat says (-)).
False Positive Rate High (Conservative)Low to MediumOptimized
Regulatory Trust High for hazard identification.High for supporting negative predictions.Gold Standard for impurity qualification.
Technical Recommendation

For MBNA, do not rely solely on statistical models. The specific chain asymmetry is often under-represented in public training sets.

  • Primary Screen: Use an Expert system (e.g., Derek Nexus) to confirm the structural alert.

  • Secondary Screen: Use a Statistical system (e.g., Leadscope/Sarah) to assess the Applicability Domain (AD).

  • Critical Check: If the statistical model places MBNA "Out of Domain" or has low confidence, default to the Expert system's positive call and proceed to in vitro validation.

Part 3: Experimental Validation Protocol (The "Ground Truth")

If your in silico assessment yields a positive or equivocal prediction for MBNA, you must validate it experimentally. A standard Ames test is insufficient for nitrosamines. You must use the Enhanced Ames Assay protocol.[1]

Protocol: Enhanced Ames Test for Nitrosamines

Objective: Overcome the volatility and specific metabolic requirements of MBNA to generate valid toxicity data.

1. Strain Selection

Standard strains are not enough. You must use strains sensitive to base-pair substitutions (GC -> AT).

  • Required: S. typhimurium TA1535 (highly sensitive to nitrosamines).

  • Required: S. typhimurium TA100.[1][2][3]

  • Supplementary: E. coli WP2 uvrA (pKM101).[1][2][3][4]

2. Metabolic Activation (The Critical Variable)

Rat S9 (standard) often underestimates nitrosamine mutagenicity.

  • Requirement: Use Hamster Liver S9 (30% concentration) alongside Rat S9.[1] Hamster CYP enzymes are more efficient at the alpha-hydroxylation of dialkylnitrosamines.

3. Exposure Method
  • DO NOT USE: Plate Incorporation Method. (MBNA is volatile; interaction time is too short).

  • MUST USE: Pre-incubation Method .[1][2][3]

    • Incubate bacteria + S9 + MBNA for 30 minutes at 37°C before adding top agar.

Diagram 2: Validation Decision Tree

This workflow ensures regulatory compliance and scientific accuracy.

Validation_Workflow Start In Silico Prediction (MBNA) Result Result Analysis Start->Result Neg_Both Negative in Both Models (Expert + Stat) Result->Neg_Both (-)/(-) Pos_Any Positive in Either Model Result->Pos_Any (+)/(-) or (+)/(+) Class5 Class 5 (Non-Mutagenic) No further testing Neg_Both->Class5 WetLab Enhanced Ames Assay (Pre-incubation + Hamster S9) Pos_Any->WetLab Ames_Res Ames Result WetLab->Ames_Res Ames_Pos Ames Positive Ames_Res->Ames_Pos Ames_Neg Ames Negative Ames_Res->Ames_Neg Class1 Class 1 (Known Mutagen) Control to AI Limits Ames_Pos->Class1 Review Expert Review Required (Mechanistic Justification) Ames_Neg->Review Class5_Downgrade Downgrade to Class 5 Review->Class5_Downgrade Valid Study

Figure 2: Decision logic for validating in silico predictions of MBNA. Note the requirement for Enhanced Ames conditions to overrule a positive computational prediction.

References

  • International Council for Harmonisation (ICH). (2017).[5] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). [Link]

  • U.S. Food and Drug Administration (FDA). (2024).[6][7] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. [Link][6][7]

  • OECD. (2020).[1] Test No. 471: Bacterial Reverse Mutation Test.[1][3] OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Ponting, D. J., et al. (2020).[8] Efficient in silico assessment of nitrosamine mutagenicity: Cross-industry validation of expert knowledge-based and statistical QSAR models. Regulatory Toxicology and Pharmacology.[8][9] [Link]

  • Thresher, A., et al. (2020).[8] Application of the Ames test for the assessment of N-nitrosamine impurities in pharmaceuticals. Regulatory Toxicology and Pharmacology.[8][9] [Link]

Sources

Safety Operating Guide

Proper Disposal and Handling Procedures for Methylbutylnitrosamine (NMBA)

[1][2]

Executive Summary & Core Directive

Methylbutylnitrosamine (NMBA), also known as N-nitroso-N-methylbutylamine, is a potent nitrosamine carcinogen used primarily in cancer research to induce esophageal and bladder tumors in animal models.[1] Unlike common solvents, NMBA possesses high latency toxicity and requires a zero-tolerance approach to environmental release.

The Core Directive: Do not attempt bench-top chemical deactivation as a primary disposal method for bulk quantities. The byproducts of nitrosamine degradation (often hydrazines or secondary amines) can be equally toxic or mutagenic. The only authorized disposal route for NMBA is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).

Chemical Identification & Hazard Profile

Verify the chemical identity before handling to ensure protocol alignment.

ParameterSpecification
Chemical Name N-Nitroso-N-methylbutylamine (NMBA)
CAS Number 7068-83-9
Molecular Formula C₅H₁₂N₂O
Physical State Pale yellow, oily liquid
Boiling Point ~110°C (at reduced pressure)
Solubility Soluble in water, lipids, and organic solvents
Primary Hazard Carcinogen (IARC Group 2B / EPA B2)
Target Organs Esophagus, Bladder, Liver

Regulatory Framework & Waste Classification

Unlike its congeners N-Nitrosodimethylamine (P082) or N-Nitrosodi-n-butylamine (U172), NMBA is not explicitly listed with a unique P or U waste code under the EPA Resource Conservation and Recovery Act (RCRA) [40 CFR 261.33].

However, due to its toxicity and ignitability (if in solvent), it must be managed as Hazardous Waste .

  • Waste Determination:

    • Characteristic Waste: If dissolved in ignitable solvents (Flash point <60°C), code as D001 .

    • Toxicity: While not a TCLP constituent, it violates the "General Duty Clause" if mishandled.

    • Best Practice: Manage as Non-Specific Hazardous Waste destined for incineration. Label clearly as "Contains Nitrosamine Carcinogen."

Waste Segregation & Containerization Protocol

A. Routine Waste (Stock Solutions & Aliquots)

Do not mix NMBA waste with oxidizers (e.g., chromic acid, permanganates) or strong reducing agents, as this can generate toxic nitrogen oxide gases or explosive mixtures.

  • Primary Container: Use high-density polyethylene (HDPE) or Amber Glass bottles.

    • Reasoning: Amber glass prevents UV degradation, which can create unpredictable byproducts.

  • Secondary Containment: Place the primary container inside a chemically resistant tray or overpack bucket.

  • Labeling:

    • Must read: "HAZARDOUS WASTE - CARCINOGEN"

    • List constituents: "99% Ethanol, <1% Methylbutylnitrosamine"

    • Date of generation.[2][3][4][5]

B. Contaminated Solids (Sharps, Gloves, Wipes)[8][9]
  • Sharps: Needles used for NMBA injections must be uncapped and placed immediately into a red biohazard/sharps container labeled for incineration.

    • Note: Do not autoclave nitrosamine-contaminated waste; heat can volatilize the chemical.

  • Dry Waste: Collect gloves, absorbent pads, and bench paper in a yellow hazardous waste bag (if available) or double-bagged clear plastic, sealed and labeled.

Emergency Spill Response & Deactivation

Note: Chemical deactivation is reserved for surface decontamination of trace residues, not bulk disposal.

Immediate Response Workflow
  • Evacuate the immediate area.

  • Don PPE: Double nitrile gloves (0.11 mm min. thickness), chemical safety goggles, lab coat, and a half-face respirator with organic vapor cartridges (if outside a fume hood).

  • Contain: Use vermiculite or spill pads to dike and absorb the liquid.[6]

Surface Decontamination Protocol

For residues remaining on glassware or bench surfaces, use the Hydrobromic Acid (HBr) Denitrosation Method .

  • Mechanism:[6][3][7] Denitrosation cleaves the N-N bond, destroying the carcinogenic potential.

Reagent Preparation:

  • Solution A: 3% Hydrobromic acid (HBr) in Glacial Acetic Acid.

Procedure:

  • Apply Solution A to the contaminated surface/glassware.

  • Allow to sit for 30 minutes .

  • Neutralize carefully with Sodium Bicarbonate (NaHCO₃).

  • Rinse with water.[2][6][8]

  • Collect all wipes and rinse water as hazardous waste.

CRITICAL WARNING: This reaction generates Bromine gas (


) and Nitrogen Oxides (

). This procedure must be performed inside a functioning chemical fume hood.[3]

Visualized Disposal Decision Tree

The following diagram outlines the logical flow for determining the correct disposal path for NMBA.

NMBA_DisposalStartNMBA Waste GeneratedStateWhat is the physical state?Start->StateLiquidLiquid (Stock/Solvent)State->LiquidSolidSolid (Gloves/Sharps)State->SolidSolventCheckIs it mixed withFlammable Solvent?Liquid->SolventCheckSharpsSharps/Needles?Solid->SharpsD001Code: D001 (Ignitable)+ Toxic LabelSolventCheck->D001YesToxicOnlyCode: Toxic Waste(Non-RCRA Listed)SolventCheck->ToxicOnlyNoContainerStore in Amber Glass/HDPESegregate from OxidizersD001->ContainerToxicOnly->ContainerTSDFShip to Licensed TSDFfor IncinerationContainer->TSDFBinRigid Sharps Container(Do NOT Autoclave)Sharps->BinYesBagDouble BagLabel 'Carcinogen'Sharps->BagNoBin->TSDFBag->TSDF

Figure 1: Decision logic for segregating and coding Methylbutylnitrosamine waste streams.

References

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes (P and U Lists). Retrieved from [Link]

  • National Institutes of Health (NIH) / PubChem. (2024). Compound Summary: N-Nitroso-N-methylbutylamine (CAS 7068-83-9).[9][10] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003 - 13 Carcinogens). Retrieved from [Link]

Standard Operating Procedure (SOP): Handling Methylbutylnitrosamine (NMBA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Methylbutylnitrosamine (NMBA) is a volatile, potent carcinogen belonging to the N-nitrosamine class. Unlike standard laboratory reagents, it possesses high skin permeability and can degrade standard glove materials rapidly. Standard nitrile exam gloves provide insufficient protection against direct contact.

This guide synthesizes protocols from OSHA, NIOSH, and pharmaceutical impurity guidelines (ICH M7) to establish a self-validating safety system for researchers.

Hazard Identification Matrix
Hazard CategoryClassificationCritical Effect
Carcinogenicity GHS Category 1BProbable human carcinogen; targets liver, bladder, and lungs.
Acute Toxicity GHS Category 3Toxic if swallowed; harmful if inhaled or absorbed through skin.[1]
Reactivity PhotosensitiveDegrades under UV light; incompatible with strong oxidizers.[2]

Hierarchy of Controls & PPE Specifications

Engineering Controls (Primary Barrier)
  • Containment: All handling must occur within a certified chemical fume hood with a face velocity of 80–100 fpm.

  • Secondary Containment: Use chemically resistant trays (polypropylene or stainless steel) to contain potential spills.

  • Deactivation Station: A pre-prepared deactivation solution (see Section 4.2) must be available inside the hood before opening the vial.

Personal Protective Equipment (Secondary Barrier)

The molecular size and lipophilicity of NMBA allow it to permeate standard rubber quickly.

Glove Selection Protocol (The "Silver Shield" Rule)
  • Primary Layer (Inner): Laminate Film Gloves (e.g., Ansell Silver Shield/4H® or North Silvershield™).

    • Why: Nitrosamines can permeate nitrile and latex in minutes. Laminate film offers >4 hours of breakthrough time.

  • Secondary Layer (Outer): Disposable Nitrile (min. 5 mil) .

    • Why: Laminate gloves are loose-fitting and slippery. The outer nitrile glove provides dexterity and grip while protecting the inner glove from physical damage.

  • Technique: Inspect inner gloves for tears before use. Change outer gloves immediately upon splash contact.[3]

Body & Respiratory Protection
  • Body: Tyvek® lab coat or back-closing gown with elastic cuffs. Standard cotton coats absorb liquids and hold carcinogens against the skin.

  • Eyes: Chemical splash goggles (ANSI Z87.1). Face shield required if pouring volumes >10 mL.

  • Respiratory: If work must occur outside a fume hood (e.g., spill cleanup), a full-face respirator with P100/Organic Vapor (OV) cartridges is mandatory.

Visualized Safety Logic

PPE Decision Matrix

This logic gate ensures the correct PPE is selected based on the operational state of the chemical.

PPE_Selection Start Start: Handling NMBA State What is the physical state? Start->State Conc Is it a Concentrated Stock (>1%)? State->Conc Liquid/Solution Waste Handling Waste/Spills? State->Waste Solid/Debris HighRisk HIGH RISK PROTOCOL Mandatory: Laminate (Silver Shield) Liner + Outer Nitrile Glove Conc->HighRisk Yes (Stock/Pure) MedRisk MODERATE RISK PROTOCOL Double Nitrile (min 8 mil total) Change every 15 mins Conc->MedRisk No (Dilute <0.1%) Waste->HighRisk Yes

Figure 1: PPE Selection Logic. Note that concentrated NMBA requires laminate gloves due to rapid permeation of standard rubber.

Operational Protocols

Handling & Transfer
  • Preparation: Place an absorbent pad (plastic side down) in the fume hood.

  • Transfer: Use positive-displacement pipettes to prevent dripping. Do not pour directly from the stock bottle if possible.

  • Vessel Management: Keep all vessels closed when not actively dispensing. NMBA is volatile.

Decontamination & Destruction

Standard bleach is ineffective and may form hazardous byproducts. The industry-standard destruction method utilizes denitrosation.

The "HBr/Acetic Acid" Destruction Method:

  • Reagent: 3% Hydrobromic acid (HBr) in Glacial Acetic Acid.

  • Mechanism: Denitrosation (cleavage of the N-N bond).

  • Procedure for Glassware:

    • Rinse contaminated glassware with the HBr/Acetic acid solution.

    • Allow to sit for 30 minutes.

    • Rinse with water, then wash with soap and water.

    • Collect the first rinse as hazardous waste.

Waste Disposal[4]
  • Segregation: Do not mix NMBA waste with strong oxidizers or acids (unless part of the destruction protocol).

  • Labeling: Clearly label as "Carcinogenic Waste: Methylbutylnitrosamine."

  • Disposal: High-temperature incineration is the only approved final disposal method.

Emergency Response

Spill Response Workflow

In the event of a spill, immediate action is required to prevent exposure and facility contamination.

Spill_Response Start Spill Detected Eval Assess Volume & Location Start->Eval Minor Minor (<5mL, in Hood) 1. Alert lab 2. Keep fan ON Eval->Minor Contained Major Major (>5mL or Outside Hood) 1. EVACUATE ROOM 2. Call EHS Eval->Major Uncontained PPE Don PPE: Silver Shield Gloves + Gown + Respirator Minor->PPE Absorb Absorb with Vermiculite or Pads PPE->Absorb Decon Apply Decon Solution (HBr/Acetic Acid) Wait 30 min Absorb->Decon Waste Double Bag as Hazardous Waste Decon->Waste

Figure 2: Spill Response Workflow. Major spills outside containment require immediate evacuation.

Exposure First Aid
  • Skin Contact: Wash with soap and water for 15 minutes . Do not use organic solvents (ethanol/acetone) as they increase skin permeability.

  • Eye Contact: Flush with water for 15 minutes.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Transport to ER immediately.

References

  • National Institutes of Health (NIH) - PubChem. Methylbutylnitrosamine (Compound Summary). Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: N-Nitrosodi-n-butylamine (Analogous Safety Data). Retrieved from [Link]

  • Lunn, G., & Sansone, E. B.Destruction of Hazardous Chemicals in the Laboratory. (Specific reference to Nitrosamine destruction via HBr/Acetic Acid). Wiley-Interscience.
  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs (Guidance for Industry). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylbutylnitrosamine
Reactant of Route 2
Methylbutylnitrosamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.